Repinotan
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17/h1-4,7-10,17,22H,5-6,11-15H2/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYBFMRFXNDIPO-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162857 | |
| Record name | Repinotan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144980-29-0 | |
| Record name | Repinotan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144980-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Repinotan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Repinotan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06506 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Repinotan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REPINOTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05PB82Z52L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Repinotan's Mechanism of Action in Neuronal Hyperpolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Repinotan (also known as BAY x 3702) is a high-affinity, selective full agonist for the serotonin 1A (5-HT1A) receptor. Its primary mechanism of action in achieving neuronal hyperpolarization is through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This activation leads to an efflux of potassium ions, moving the neuron's membrane potential further from the threshold for firing an action potential. The resulting hyperpolarization has a significant inhibitory effect on neuronal activity, including a reduction in neuronal firing rates and a decrease in the release of neurotransmitters such as glutamate.[1][2][3][4][5] This guide provides an in-depth technical overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Core Mechanism: 5-HT1A Receptor Activation and GIRK Channel Gating
This compound exerts its effects by binding to both presynaptic and postsynaptic 5-HT1A receptors, which are G protein-coupled receptors (GPCRs) of the Gi/o family. The binding of this compound initiates a conformational change in the receptor, leading to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The liberated Gβγ subunit then directly binds to and activates GIRK channels, which are key effectors in this signaling cascade.
The activation of GIRK channels increases the permeability of the neuronal membrane to potassium ions (K+). This increased K+ conductance drives the membrane potential towards the equilibrium potential for potassium, resulting in hyperpolarization. This hyperpolarized state makes the neuron less likely to fire an action potential in response to excitatory stimuli, thus exerting an inhibitory influence on neuronal circuits.
Signaling Pathway Diagram
Caption: this compound-induced signaling cascade leading to neuronal hyperpolarization.
Quantitative Data
The following tables summarize the available quantitative data for this compound's interaction with the 5-HT1A receptor and its functional consequences.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Preparation | Radioligand | pKi | Ki (nM) | Reference |
| This compound (BAY x 3702) | 5-HT1A | Rat | Cortical Membranes | [³H]8-OH-DPAT | >10 | <0.1 |
Note: A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity at 5-HT1A Receptors
| Compound | Assay | Preparation | Parameter | Value | Reference |
| This compound (BAY x 3702) | [³⁵S]GTPγS Binding | Rat Hippocampal Membranes | Emax | ~50% (relative to 5-HT) |
Note: The Emax value suggests that this compound is a partial agonist in this functional assay.
Table 3: In Vivo Electrophysiological and Neurochemical Effects
| Compound | Administration | Dose | Effect | Brain Region | Species | Reference |
| This compound (BAY x 3702) | i.v. | 0.25-4 µg/kg | Suppression of neuronal firing | Dorsal Raphe Nucleus | Rat | |
| This compound (BAY x 3702) | s.c. | 10-100 µg/kg | Dose-dependent reduction of 5-HT output | Dorsal Raphe, Median Raphe, Dorsal Hippocampus, Medial Prefrontal Cortex | Rat |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of 5-HT1A receptor agonists like this compound.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Rat cortical or hippocampal tissue, or cells expressing recombinant 5-HT1A receptors.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific Binding Control: 5-HT (Serotonin) or another high-affinity 5-HT1A ligand at a high concentration (e.g., 10 µM).
-
Test Compound: this compound or other compounds of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + [³H]8-OH-DPAT.
-
Non-specific Binding: Membrane preparation + [³H]8-OH-DPAT + high concentration of non-labeled 5-HT.
-
Competitive Binding: Membrane preparation + [³H]8-OH-DPAT + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology for Measuring Neuronal Hyperpolarization
This protocol outlines the whole-cell patch-clamp technique in current-clamp mode to measure changes in the membrane potential of a neuron in response to a drug application.
Objective: To directly measure the change in membrane potential (hyperpolarization) induced by a 5-HT1A agonist.
Materials:
-
Brain Slices: Acutely prepared brain slices containing the neurons of interest (e.g., from the dorsal raphe nucleus or hippocampus).
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): NaCl, KCl, CaCl₂, MgCl₂, NaH₂PO₄, NaHCO₃, and glucose, continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal Pipette Solution: Containing (in mM): K-gluconate or K-methylsulfate, KCl, HEPES, EGTA, Mg-ATP, and Na-GTP, with pH and osmolarity adjusted.
-
Patch Pipettes: Pulled from borosilicate glass capillaries (resistance 3-7 MΩ).
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with DIC optics.
-
Micromanipulators.
-
Perfusion system.
-
Test Compound: this compound or other agonists.
Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute slices (e.g., 250-350 µm thick) using a vibratome in ice-cold aCSF.
-
Slice Recovery: Incubate the slices in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature until use.
-
Recording: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Patching: Under visual guidance, approach a neuron with a patch pipette filled with internal solution. Apply gentle positive pressure. Once in close proximity to the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, establishing the whole-cell configuration.
-
Current-Clamp Recording: Switch the amplifier to current-clamp mode. Record the resting membrane potential.
-
Drug Application: After obtaining a stable baseline recording, apply the test compound via the perfusion system at a known concentration.
-
Data Acquisition: Continuously record the membrane potential before, during, and after drug application.
-
Data Analysis: Measure the change in membrane potential from the baseline resting potential to the peak effect of the drug.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp recording of neuronal hyperpolarization.
Downstream Consequences of Neuronal Hyperpolarization
The primary hyperpolarizing effect of this compound triggers several significant downstream consequences:
-
Inhibition of Neuronal Firing: By moving the membrane potential further from the action potential threshold, this compound effectively reduces the spontaneous and evoked firing rate of neurons. This is particularly relevant in areas with high 5-HT1A receptor expression, such as the dorsal raphe nucleus, where it inhibits the activity of serotonin-producing neurons.
-
Reduction of Glutamate Release: Neuronal hyperpolarization can lead to a decreased release of excitatory neurotransmitters like glutamate. This is a key aspect of this compound's neuroprotective effects, as excessive glutamate release is implicated in excitotoxicity following ischemic events.
-
Modulation of Other Signaling Pathways: Beyond its direct electrophysiological effects, 5-HT1A receptor activation by this compound has been shown to influence other intracellular signaling cascades. These include effects on the anti-apoptotic protein Bcl-2, the neurotrophic factor S-100β, and Nerve Growth Factor. Furthermore, it can suppress the activity of caspase-3, a key executioner enzyme in apoptosis, through MAPK and PKCα pathways.
Conclusion
This compound's mechanism of action in inducing neuronal hyperpolarization is a well-defined process initiated by its high-affinity binding to 5-HT1A receptors. This leads to the Gβγ-mediated activation of GIRK channels, resulting in potassium efflux and subsequent membrane hyperpolarization. This fundamental action underpins its potent inhibitory effects on neuronal activity, including the suppression of neuronal firing and neurotransmitter release. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of 5-HT1A receptor agonists. Further research to delineate the precise concentration-response relationships for GIRK channel activation and membrane potential changes will provide an even more complete picture of this compound's potent neuromodulatory effects.
References
- 1. research.rug.nl [research.rug.nl]
- 2. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist this compound HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Downstream Signaling Pathways Affected by Repinotan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repinotan, a high-affinity, selective full agonist of the serotonin 1A (5-HT1A) receptor, has demonstrated significant neuroprotective properties in preclinical models of ischemic stroke and traumatic brain injury.[1][2][3][4][5] Its mechanism of action is centered on the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), which initiates a cascade of downstream signaling events. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
While this compound showed promise in preclinical studies, it is important to note that a randomized, double-blind, placebo-controlled clinical trial did not demonstrate its efficacy in treating acute ischemic stroke. Nevertheless, the study of its signaling pathways provides valuable insights into the neuroprotective mechanisms associated with 5-HT1A receptor agonism.
Core Signaling Pathways
This compound's interaction with the 5-HT1A receptor triggers a multifaceted signaling cascade, primarily through its coupling with inhibitory G-proteins (Gαi/o). This initial event leads to the modulation of several key intracellular pathways, ultimately culminating in its observed neuroprotective effects. The principal downstream pathways affected include:
-
Inhibition of Adenylyl Cyclase: Activation of the Gαi subunit by the this compound-bound 5-HT1A receptor leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels modulates the activity of protein kinase A (PKA) and other cAMP-dependent signaling molecules.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The dissociation of the Gβγ subunit dimer from the activated G-protein directly gates GIRK channels. This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits neuronal firing and reduces the release of excitatory neurotransmitters like glutamate, a key mechanism underlying this compound's neuroprotective effects against excitotoxicity.
-
Modulation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: this compound has been shown to influence the MAPK/ERK signaling cascade. This pathway plays a crucial role in cell survival and apoptosis. Activation of this pathway by this compound is linked to the suppression of caspase-3 activity, a key executioner enzyme in apoptosis.
-
Activation of the Phosphatidylinositol 3-Kinase (PI3K) / Akt Pathway: The PI3K/Akt signaling pathway is another critical pro-survival pathway activated by this compound. Akt, a serine/threonine kinase, phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.
-
Regulation of Apoptotic and Neurotrophic Factors: The culmination of these signaling events leads to the modulation of key proteins involved in cell death and survival. This compound has been shown to affect the expression of the anti-apoptotic protein Bcl-2 and to suppress the activity of caspase-3. Furthermore, it has been reported to increase the release of the neurotrophic factors S-100 beta and Nerve Growth Factor (NGF).
Quantitative Data
The following tables summarize the available quantitative data on the interaction of this compound with its primary target and its effects on downstream signaling components.
| Parameter | Receptor/Protein | Species | System | Value | Reference |
| pKi | 5-HT1A Receptor | Rat | Brain Hippocampal Membranes | >10 |
| Parameter | Assay | System | Emax (% relative to 5-HT) | Reference |
| G-protein Activation | [³⁵S]GTPγS binding | Rat Brain Hippocampal Membranes | ~50% |
| Parameter | Model | Treatment | Effect | Reference |
| Neuroprotection | Permanent Middle Cerebral Artery Occlusion (Rat) | 3 µg/kg IV bolus | 73% reduction in infarct volume | |
| Permanent Middle Cerebral Artery Occlusion (Rat) | 3 and 10 µg/kg/hr IV infusion | 65% reduction in infarct volume | ||
| Permanent Middle Cerebral Artery Occlusion (Rat) | 10 µg/kg/hr (delayed 5 hrs) | 43% reduction in infarct volume | ||
| Transient Middle Cerebral Artery Occlusion (Rat) | 10 µg/kg/hr | 97% reduction in infarct volume | ||
| Transient Middle Cerebral Artery Occlusion (Rat) | 10 µg/kg/hr (delayed 5 hrs) | 81% reduction in infarct volume | ||
| Acute Subdural Hematoma (Rat) | 3 and 10 µg/kg/hr | 65% reduction in infarct volume | ||
| Acute Subdural Hematoma (Rat) | 3 µg/kg/hr (delayed 5 hrs) | 54% reduction in infarct volume |
Signaling Pathway Diagrams
Caption: Overview of this compound's initial signaling cascade.
Caption: this compound's modulation of pro-survival pathways.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's downstream signaling pathways.
5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Methodology: Competitive Radioligand Binding Assay
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HeLa cells) or from brain tissue known to be rich in 5-HT1A receptors (e.g., rat hippocampus).
-
Radioligand: A high-affinity 5-HT1A receptor antagonist or agonist radiolabeled with tritium ([³H]), such as [³H]8-OH-DPAT or [³H]WAY-100635.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl₂.
-
Procedure:
-
Membrane Preparation: Homogenize the cell or tissue source in ice-cold buffer and prepare a membrane fraction through differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains membranes and radioligand.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
Competition: Contains membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
Objective: To measure the ability of this compound to activate G-proteins coupled to the 5-HT1A receptor.
Methodology: [³⁵S]GTPγS Binding Assay
-
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, to quantify the extent of G-protein activation.
-
Materials:
-
Membranes expressing the 5-HT1A receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and NaCl).
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine membranes, a fixed concentration of GDP, and varying concentrations of this compound.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, similar to the receptor binding assay.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the this compound concentration to generate a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).
-
ERK1/2 Phosphorylation Assay
Objective: To quantify the effect of this compound on the phosphorylation of ERK1/2.
Methodology: Western Blotting
-
Cell Culture and Treatment: Culture cells expressing 5-HT1A receptors (e.g., HEK293 or neuronal cell lines) and treat them with varying concentrations of this compound for different time points.
-
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.
-
Caspase-3 Activity Assay
Objective: To measure the effect of this compound on the activity of caspase-3.
Methodology: Colorimetric or Fluorometric Assay
-
Principle: These assays utilize a synthetic peptide substrate that is specifically cleaved by active caspase-3. The substrate is conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). Cleavage of the substrate releases the chromophore or fluorophore, which can be quantified.
-
Procedure:
-
Sample Preparation: Prepare cell lysates from cells treated with or without this compound in the presence of an apoptotic stimulus (e.g., staurosporine).
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement:
-
Colorimetric: Measure the absorbance at 405 nm using a microplate reader.
-
Fluorometric: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) using a fluorescence plate reader.
-
-
Data Analysis: Compare the signal from this compound-treated samples to untreated controls to determine the percentage of inhibition of caspase-3 activity.
-
Conclusion
This compound exerts its neuroprotective effects through a complex interplay of downstream signaling pathways initiated by its agonistic activity at the 5-HT1A receptor. The primary mechanisms involve the inhibition of neuronal excitability via GIRK channel activation and the promotion of cell survival through the MAPK/ERK and PI3K/Akt pathways, leading to the inhibition of apoptotic machinery. While clinical trials have not demonstrated its efficacy in acute ischemic stroke, the detailed understanding of its molecular mechanisms continues to be of significant interest for the development of novel neuroprotective strategies targeting the 5-HT1A receptor and its downstream signaling cascades. Further research is warranted to fully elucidate the quantitative aspects of these pathways and to explore their therapeutic potential in other neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Repinotan in the Modulation of Glutamate Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Repinotan (BAY x 3702) is a high-affinity, selective full agonist for the serotonin 1A (5-HT1A) receptor.[1][2] Its neuroprotective properties, particularly in the context of ischemic events such as stroke, are significantly attributed to its ability to modulate excitatory neurotransmission.[1][2] A primary mechanism underlying this neuroprotection is the reduction of glutamate release from presynaptic terminals. This guide provides an in-depth examination of the molecular mechanisms, experimental evidence, and methodologies used to characterize this compound's influence on glutamatergic systems.
Core Mechanism of Action
This compound exerts its effects by binding to and activating presynaptic 5-HT1A autoreceptors located on serotonergic neurons and, crucially for this context, on glutamatergic nerve terminals. This activation initiates a G-protein coupled signaling cascade that leads to neuronal hyperpolarization, making the neuron less likely to fire and release neurotransmitters.[1]
The key molecular events are:
-
Receptor Binding: this compound binds to the presynaptic 5-HT1A receptor.
-
G-Protein Activation: The receptor is coupled to an inhibitory G-protein (Gi/o). Binding of this compound causes the dissociation of the Gαi and Gβγ subunits.
-
Effector Modulation:
-
The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit directly binds to and opens G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
-
Hyperpolarization: The opening of GIRK channels leads to an efflux of potassium ions (K+), causing the neuronal membrane to hyperpolarize (become more negative).
-
Inhibition of Neurotransmitter Release: This hyperpolarization increases the threshold required for depolarization-induced calcium (Ca2+) influx through voltage-gated calcium channels (VGCCs), which is the critical trigger for vesicular glutamate release. The reduced probability of VGCC opening results in a significant decrease in glutamate exocytosis into the synaptic cleft.
This entire process is specifically mediated by the 5-HT1A receptor, as the effects of this compound can be blocked by selective 5-HT1A receptor antagonists like WAY-100635.
Signaling Pathway Diagram
Caption: Signaling cascade of this compound-mediated inhibition of glutamate release.
Quantitative Data
The following tables summarize the key quantitative data regarding this compound's interaction with the 5-HT1A receptor and its subsequent effects.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Species | pKi | Ki (nM) | Reference Tissue |
| This compound | 5-HT1A | Rat | > 10 | < 0.1 | Recombinant r5-HT1A |
pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.
Table 2: In Vivo Neuroprotective Efficacy of this compound
This table presents data from preclinical models of stroke, where infarct volume reduction is a key downstream indicator of reduced glutamate excitotoxicity.
| Animal Model | Treatment Protocol (Intravenous Infusion) | Delay Post-Occlusion | Infarct Volume Reduction (%) |
| Permanent MCAO (Rat) | 3 & 10 µg/kg/hour | Immediate | 65% |
| Permanent MCAO (Rat) | 10 µg/kg/hour | 5 hours | 43% |
| Transient MCAO (Rat) | 10 µg/kg/hour | Immediate | 97% |
| Transient MCAO (Rat) | 10 µg/kg/hour | 5 hours | 81% |
| Acute Subdural Hematoma (Rat) | 3 & 10 µg/kg/hour | Immediate | 65% |
| Acute Subdural Hematoma (Rat) | 3 µg/kg/hour | 5 hours | 54% |
MCAO: Middle Cerebral Artery Occlusion. Data compiled from Mauler F, Horváth E. (2005).
Detailed Experimental Protocols
The following protocols provide detailed methodologies for assessing the effect of compounds like this compound on glutamate release.
Protocol 1: Glutamate Release Assay Using Cortical Synaptosomes
This in vitro method allows for the direct measurement of glutamate release from isolated presynaptic nerve terminals.
Objective: To measure the effect of this compound on K+-evoked glutamate release from isolated rat cortical synaptosomes.
Materials:
-
Adult Wistar or Sprague-Dawley rats.
-
Sucrose solutions (0.32 M, 1.3 M).
-
HEPES-buffered medium (HBM).
-
Percoll discontinuous gradient.
-
This compound, WAY-100635, Potassium Chloride (KCl).
-
Glutamate Dehydrogenase (GDH) and NADP+.
-
Spectrofluorometer.
Methodology:
-
Synaptosome Preparation:
-
Euthanize rat according to approved animal care protocols and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose buffer using a Dounce homogenizer (10-12 gentle strokes).
-
Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully layer the resulting supernatant onto a discontinuous Percoll gradient.
-
Centrifuge at 32,500 x g for 7 minutes at 4°C. The synaptosomal fraction will be located at the interface.
-
Collect the synaptosomal fraction and wash by resuspending in HBM and centrifuging at 27,000 x g for 10 minutes to remove Percoll.
-
Resuspend the final synaptosomal pellet in HBM to a protein concentration of ~0.5 mg/mL.
-
-
Glutamate Release Assay (Fluorometric Method):
-
Place a 2 mL aliquot of the synaptosome suspension in a thermostated cuvette at 37°C within a spectrofluorometer.
-
Add Glutamate Dehydrogenase (20 units) and NADP+ (1 mM) to the cuvette.
-
Add different concentrations of this compound (e.g., 0.1 nM to 1 µM) to respective cuvettes for a 10-minute pre-incubation period. For antagonist studies, pre-incubate with WAY-100635 before adding this compound.
-
Establish a baseline fluorescence reading (Excitation: 340 nm, Emission: 460 nm).
-
Initiate glutamate release by adding a depolarizing concentration of KCl (e.g., 30 mM). This is known as K+-evoked release.
-
Continuously monitor the increase in NADPH fluorescence, which is directly proportional to the amount of glutamate released.
-
Calibrate the fluorescence signal by adding a known amount of glutamate at the end of each experiment.
-
Experimental Workflow Diagram: Synaptosome Assay
Caption: Workflow for measuring glutamate release from synaptosomes.
Protocol 2: In Vivo Microdialysis for Extracellular Glutamate
This in vivo technique measures neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.
Objective: To determine the effect of systemic or local this compound administration on extracellular glutamate levels in the rat hippocampus.
Materials:
-
Adult male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane).
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound, WAY-100635.
-
Automated fraction collector.
-
HPLC system with fluorescence detection for glutamate analysis.
Methodology:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeted to the brain region of interest (e.g., hippocampus).
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, place the awake rat in a testing chamber that allows free movement.
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 90-120 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable glutamate levels.
-
-
Drug Administration and Sampling:
-
Administer this compound via the desired route (e.g., intraperitoneal injection for systemic effects, or through the dialysis probe via reverse dialysis for local effects).
-
Continue to collect dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
For antagonist studies, administer WAY-100635 prior to this compound.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for glutamate concentration using HPLC with pre-column derivatization (e.g., with o-phthaldialdehyde) and fluorescence detection.
-
Express results as a percentage change from the average baseline glutamate concentration.
-
Conclusion
This compound is a potent 5-HT1A agonist that effectively modulates glutamatergic neurotransmission. Its primary mechanism involves the activation of presynaptic 5-HT1A receptors, which leads to G-protein-mediated opening of GIRK channels, subsequent neuronal hyperpolarization, and a reduction in voltage-gated calcium influx. This cascade culminates in a significant inhibition of vesicular glutamate release. This modulatory role is the cornerstone of its neuroprotective effects observed in preclinical models of ischemic injury. The experimental protocols detailed herein provide a robust framework for further investigation into the pharmacodynamics of this compound and other 5-HT1A receptor agonists in the context of glutamate modulation.
References
Preclinical Evidence for Repinotan in Traumatic Brain Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes the available preclinical evidence for Repinotan (BAY x 3702), a selective 5-HT1A receptor agonist, in the context of traumatic brain injury (TBI). This compound has demonstrated significant neuroprotective effects in various animal models of brain injury, suggesting its potential as a therapeutic agent to mitigate secondary damage following TBI.[1][2]
Core Mechanism of Action
This compound is a potent and highly selective full agonist for the 5-hydroxytryptamine-1A (5-HT1A) receptor.[3] Its neuroprotective properties are primarily mediated through the activation of these receptors, which are abundantly expressed in brain regions critical for learning and memory, such as the cortex and hippocampus.[4] The proposed mechanisms include:
-
Neuronal Hyperpolarization: Activation of pre- and post-synaptic 5-HT1A receptors leads to the opening of G protein-coupled inwardly rectifying K+ channels.[1] This causes neuronal hyperpolarization, which in turn inhibits neuron firing.
-
Reduced Excitotoxicity: By inhibiting neuronal firing, this compound reduces the release of the excitatory neurotransmitter glutamate, protecting neurons from overexcitation and subsequent cell death.
-
Modulation of Apoptotic Pathways: Studies indicate that this compound may also exert its neuroprotective effects by suppressing the activity of caspase-3, a key enzyme in the apoptotic cascade, through the MAPK and PKCα pathways. It has also been shown to affect the death-inhibiting protein Bcl-2.
These actions collectively contribute to the attenuation of secondary brain damage that occurs in the hours and days following the initial traumatic insult.
Quantitative Data from Preclinical TBI Models
The following tables summarize the quantitative outcomes from key preclinical studies investigating this compound in animal models of TBI.
Table 1: Efficacy of this compound in an Acute Subdural Hematoma Model in Rats
| Dosage (Intravenous Infusion) | Reduction in Infarct Volume (Treatment start: immediate) | Reduction in Infarct Volume (Treatment start: 5 hours post-injury) | Reference |
| 3 µg/kg/h | 65% | 54% | |
| 10 µg/kg/h | 65% | 43% |
Table 2: Efficacy of this compound in a Controlled Cortical Impact (CCI) Model in Rats
| Dosage (Intravenous Infusion) | Duration | Outcome Measure | Result | Reference |
| 10 µg/kg/h | 4 hours (starting 5 min post-injury) | Cortical Tissue Damage Volume | ~19% reduction vs. vehicle | |
| 10 µg/kg/h | 4 hours (starting 5 min post-injury) | Hippocampal CA1 & CA3 Neurons | Increased number of intact neurons | |
| 10 µg/kg/h | 4 hours (starting 5 min post-injury) | Spatial Learning (Water Maze Task) | Significant attenuation of deficits |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for the primary TBI models used to evaluate this compound.
Acute Subdural Hematoma (ASDH) Model
This model simulates a focal brain injury characterized by a blood clot on the brain surface.
-
Animal Preparation: Male rats are anesthetized. Body temperature is maintained at a physiological level.
-
Surgical Procedure: A craniotomy is performed over the parietal cortex. The dura mater is opened, and a needle is used to puncture a cortical vessel to induce a hematoma.
-
Drug Administration: this compound or a vehicle solution is administered via continuous intravenous (i.v.) infusion. Treatment can be initiated immediately after the injury or after a delay (e.g., 5 hours) to assess the therapeutic window.
-
Outcome Assessment: After a set period (e.g., 48 hours), the animal is euthanized, and the brain is removed. Brain slices are stained (e.g., with TTC) to visualize and quantify the infarct volume.
Controlled Cortical Impact (CCI) Model
The CCI model is a widely used and clinically relevant model that produces a contusion-type injury with features of both focal and diffuse damage.
-
Animal Preparation: Anesthetized rats are mounted in a stereotaxic frame.
-
Surgical Procedure: A craniotomy is performed over the sensorimotor cortex. A pneumatically driven piston with a defined impactor tip is used to strike the exposed dura at a specific velocity and depth, causing a reproducible cortical contusion.
-
Drug Administration: A continuous i.v. infusion of this compound (e.g., 10 µg/kg/h) or vehicle is initiated shortly after the injury (e.g., 5 minutes post-CCI) and continued for a specified duration (e.g., 4 hours).
-
Outcome Assessment:
-
Histopathology: At a long-term endpoint (e.g., 4 weeks), brain tissue is collected and processed for histological analysis to quantify cortical tissue loss and neuronal survival in vulnerable regions like the hippocampus (CA1 and CA3 subfields).
-
Behavioral Testing: Functional outcomes are assessed using tasks such as the Morris water maze to evaluate spatial learning and memory deficits, which are common after human TBI. Vestibulomotor function can also be assessed using beam balance and beam walk tasks.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental processes described in this guide.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Typical experimental workflow for a preclinical this compound TBI study.
References
- 1. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist this compound HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-hydroxytryptamine1A (5-HT1A) receptor agonists: a decade of empirical evidence supports their use as an efficacious therapeutic strategy for brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Apoptotic Potential of Repinotan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Repinotan, a high-affinity, selective full agonist of the 5-HT1A receptor, has demonstrated significant neuroprotective properties in preclinical studies. A key aspect of its neuroprotective mechanism is the inhibition of apoptosis, or programmed cell death, a critical factor in the pathophysiology of neurodegenerative diseases and acute brain injuries. This technical guide provides an in-depth analysis of the anti-apoptotic properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Introduction
Apoptosis is a fundamental biological process essential for normal development and tissue homeostasis. However, its dysregulation in the central nervous system can lead to pathological neuronal loss in conditions such as stroke, traumatic brain injury, and neurodegenerative disorders. This compound (also known as BAY x 3702) has emerged as a promising therapeutic agent due to its ability to interfere with apoptotic cascades in neurons. This document serves as a comprehensive resource for understanding the molecular mechanisms underlying this compound's anti-apoptotic effects.
Mechanism of Anti-Apoptotic Action
This compound exerts its anti-apoptotic effects through a multi-faceted approach, primarily initiated by its agonistic activity on the 5-HT1A receptor. This interaction triggers a cascade of intracellular signaling events that converge to inhibit the apoptotic machinery. The key mechanisms identified include:
-
Modulation of the Bcl-2 Family of Proteins: this compound has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2. Bcl-2 plays a crucial role in preserving mitochondrial integrity and preventing the release of pro-apoptotic factors.
-
Inhibition of Caspase-3 Activation: A pivotal step in the execution phase of apoptosis is the activation of caspase-3. Experimental evidence indicates that this compound suppresses the activity of this key enzyme, potentially through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C alpha (PKCα) signaling pathways.[1][2][3][4]
-
Activation of Pro-Survival Signaling Pathways: this compound activates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a well-established pathway that promotes cell survival and inhibits apoptosis.
-
Induction of Neurotrophic Factors: The release of S-100β, a neurotrophic factor, is enhanced by this compound. S-100β has been shown to have protective effects against apoptosis.[2]
-
Inhibition of Glutamate-Induced Excitotoxicity: By promoting neuronal hyperpolarization, this compound reduces the release of the excitatory neurotransmitter glutamate. This action indirectly mitigates excitotoxicity-induced apoptosis.
Quantitative Data on Anti-Apoptotic Effects
The anti-apoptotic efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies.
Table 1: In Vitro Anti-Apoptotic Efficacy of this compound in Neuronal Cultures
| Cell Type | Apoptotic Stimulus | This compound Concentration | Measured Apoptotic Marker | Quantitative Effect | Reference |
| Primary Hippocampal & Cortical Neurons | Staurosporine (25 nM) | 50 pM - 1 µM | Lactate Dehydrogenase (LDH) Release, Apoptotic Body Formation, DNA Fragmentation | Significant neuroprotection observed across the concentration range. | |
| Primary Chick Embryonic Neurons | Serum Deprivation | 1 µM | Apoptosis | Rescued serum-deprived neurons from apoptosis. | |
| Mixed Neuronal/Glial Cultures (Neonatal Rat Hippocampus) | Serum Deprivation | 1 µM | Apoptosis | Rescued serum-deprived neurons from apoptosis. | |
| Primary Chick Embryonic Neurons | Serum Deprivation | 1 µM | Nerve Growth Factor (NGF) Secretion | 6-fold increase in NGF secretion (in cultures with serum). |
Table 2: In Vivo Neuroprotective Effects of this compound (Indirect Evidence of Anti-Apoptosis)
| Animal Model | Injury Model | This compound Dosage | Outcome Measure | Quantitative Effect | Reference |
| Rat | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 12 and 40 µg/kg (4h infusion) | Cortical Infarct Volume | 57% and 55% reduction, respectively. | |
| Rat | Transient Middle Cerebral Artery Occlusion (tMCAO) | 10 µg/kg/h | Infarct Volume | 97% reduction when administered immediately after occlusion; 81% reduction with a 5-hour delay. | |
| Rat | Acute Subdural Hematoma | 3 and 10 µg/kg/h | Infarct Volume | 65% reduction. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for investigating the anti-apoptotic properties of this compound.
Caption: this compound's Anti-Apoptotic Signaling Pathways.
Caption: General Experimental Workflow for Apoptosis Studies.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-apoptotic properties.
Cell Culture and Induction of Apoptosis
-
Cell Lines: Primary cultures of hippocampal or cortical neurons are commonly used. These are typically prepared from embryonic or neonatal rodents.
-
Culture Conditions: Neurons are maintained in appropriate culture media supplemented with serum and growth factors.
-
Induction of Apoptosis:
-
Staurosporine-Induced Apoptosis: A final concentration of 25 nM staurosporine is added to the culture medium for 24 hours.
-
Serum Deprivation: Cells are washed with serum-free medium and then incubated in a medium lacking serum for a specified period.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Fixation: Cells are fixed with a 4% paraformaldehyde solution in phosphate-buffered saline (PBS) for 15-30 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.1-0.25% Triton X-100 in PBS for 5-15 minutes to allow entry of the labeling reagents.
-
Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., Br-dUTP or FITC-dUTP) for 1-2 hours at 37°C in a humidified chamber.
-
Detection:
-
For directly labeled nucleotides (e.g., FITC-dUTP), the fluorescence can be directly visualized.
-
For indirectly labeled nucleotides (e.g., Br-dUTP), an antibody conjugate (e.g., anti-BrdU-FITC) is added and incubated for 30-60 minutes.
-
-
Counterstaining: Nuclei are often counterstained with a DNA-binding dye such as DAPI or Hoechst to visualize the total number of cells.
-
Imaging and Quantification: The percentage of TUNEL-positive cells (apoptotic cells) is determined by counting the number of labeled nuclei relative to the total number of nuclei under a fluorescence microscope.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase.
-
Cell Lysis: Treated and control cells are harvested and lysed using a specific lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA or Bradford assay) to ensure equal loading.
-
Reaction Setup: A defined amount of protein lysate (e.g., 50-100 µg) is added to a microplate well containing a reaction buffer and a colorimetric caspase-3 substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).
-
Incubation: The plate is incubated at 37°C for 1-2 hours, during which active caspase-3 cleaves the substrate, releasing the chromophore p-nitroanilide (pNA).
-
Measurement: The absorbance of the released pNA is measured at 405 nm using a microplate reader.
-
Data Analysis: The caspase-3 activity is proportional to the absorbance and is often expressed as a fold-change relative to the control group.
Western Blotting for Bcl-2 and Phospho-Akt
This technique is used to quantify the expression levels of specific proteins.
-
Protein Extraction and Quantification: As described in the Caspase-3 Activity Assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-phospho-Akt, and anti-total-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
-
Quantification: The band intensities are quantified using densitometry software. The expression of the protein of interest is typically normalized to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, the intensity of the phospho-protein band is often normalized to the intensity of the total protein band.
S-100β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to measure the concentration of S-100β in cell culture supernatants or other biological fluids.
-
Plate Coating: A microplate is coated with a capture antibody specific for S-100β.
-
Sample and Standard Incubation: Cell culture supernatants and a series of S-100β standards of known concentrations are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a detection antibody, also specific for S-100β and typically conjugated to an enzyme (e.g., HRP), is added to the wells.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance of each well is measured at a specific wavelength.
-
Quantification: The concentration of S-100β in the samples is determined by comparing their absorbance values to the standard curve generated from the standards of known concentrations.
Conclusion
This compound demonstrates robust anti-apoptotic properties through the modulation of multiple, interconnected signaling pathways. Its ability to upregulate Bcl-2, inhibit caspase-3, and activate the PI3K/Akt pathway underscores its potential as a neuroprotective agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in mitigating neuronal apoptosis in various neurological disorders. Further research focusing on the precise quantification of these effects and their translation to clinical settings is warranted.
References
- 1. The 5-HT1A receptor agonist BAY x 3702 prevents staurosporine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Neuroprotective effect of 5-HT1A receptor agonist, Bay X 3702, demonstrated in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Repinotan's Modulation of Bcl-2 and Caspase-3: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the neuroprotective effects of Repinotan, a selective 5-HT1A receptor agonist. The focus of this document is to elucidate the impact of this compound on the key apoptosis-regulating proteins, Bcl-2 and caspase-3, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mode of action. While specific quantitative data from primary studies on this compound's direct percentage modulation of Bcl-2 and caspase-3 are not publicly available in detail, this guide synthesizes the consensus from numerous scientific reviews and describes the established signaling pathways.
Executive Summary
This compound has demonstrated significant neuroprotective properties in preclinical models of ischemic stroke and traumatic brain injury.[1][2] Its mechanism of action is multifaceted, extending beyond the direct effects on neuronal hyperpolarization and glutamate release.[1][2] A critical component of its neuroprotective efficacy lies in its ability to modulate the intrinsic apoptotic pathway by upregulating the anti-apoptotic protein Bcl-2 and suppressing the activity of the executioner enzyme, caspase-3.[1] This modulation is believed to be mediated through the activation of the MAPK and PKCα signaling pathways.
This compound's Impact on Bcl-2 and Caspase-3: A Mechanistic View
This compound's neuroprotective effects are intricately linked to its ability to interfere with the cellular machinery of programmed cell death, or apoptosis. The Bcl-2 family of proteins and the caspase cascade are central to this process.
Upregulation of Anti-Apoptotic Bcl-2
Bcl-2 is a key protein that prevents the initiation of the mitochondrial pathway of apoptosis. By inhibiting the release of cytochrome c from the mitochondria, Bcl-2 effectively halts the downstream activation of caspases. Experimental studies have indicated that this compound enhances the expression or activity of Bcl-2, thereby promoting cell survival in the face of ischemic or traumatic injury.
Suppression of Pro-Apoptotic Caspase-3 Activity
Caspase-3 is a critical executioner caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. This compound has been shown to suppress the activity of caspase-3, thus preventing the final steps of the apoptotic cascade. This inhibitory effect is a crucial aspect of its neuroprotective function.
Signaling Pathways Implicated in this compound's Action
The modulation of Bcl-2 and caspase-3 by this compound is not a direct interaction but is mediated by upstream signaling cascades initiated by the activation of the 5-HT1A receptor.
References
Methodological & Application
Repinotan in Rodent Stroke Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repinotan hydrochloride (this compound), a high-affinity, selective, and full agonist of the 5-HT1A receptor, has demonstrated significant neuroprotective effects in various preclinical rodent models of ischemic stroke.[1][2][3] Its mechanism of action is primarily attributed to the activation of 5-HT1A receptors, leading to neuronal membrane hyperpolarization and a subsequent reduction in excitotoxic glutamate release.[1][4] This document provides a comprehensive overview of this compound's dosage and administration in rodent stroke models, along with detailed protocols for key experimental procedures to facilitate further research and development.
Data Presentation: this compound Dosage and Efficacy
The following tables summarize the quantitative data on this compound's administration and its neuroprotective effects in different rodent stroke models.
Table 1: this compound Administration in Permanent Middle Cerebral Artery Occlusion (pMCAO) Models in Rats
| Dosage | Administration Route | Timing of Administration | Key Findings (Infarct Volume Reduction) |
| 3 µg/kg | Intravenous (IV) Bolus (triple) | 0, 2, and 4 hours post-occlusion | 73% reduction |
| 3 µg/kg/h | IV Infusion (4 hours) | Immediately post-occlusion | 65% reduction |
| 10 µg/kg/h | IV Infusion (4 hours) | Immediately post-occlusion | 65% reduction |
| 10 µg/kg/h | IV Infusion (4 hours) | 5 hours post-occlusion | 43% reduction |
Table 2: this compound Administration in Transient Middle Cerebral Artery Occlusion (tMCAO) Models in Rats
| Dosage | Administration Route | Timing of Administration | Key Findings (Infarct Volume Reduction) |
| 10 µg/kg/h | IV Infusion | Immediately post-occlusion | 97% reduction |
| 10 µg/kg/h | IV Infusion | 5 hours post-occlusion | 81% reduction |
Table 3: this compound Administration in Acute Subdural Hematoma (aSDH) Models in Rats
| Dosage | Administration Route | Timing of Administration | Key Findings (Infarct Volume Reduction) |
| 3 µg/kg/h | IV Infusion | Not specified | 65% reduction |
| 10 µg/kg/h | IV Infusion | Not specified | 65% reduction |
| 3 µg/kg/h | IV Infusion | 5 hours post-occlusion | 54% reduction |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the intraluminal suture method for inducing focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 silk suture
-
4-0 nylon monofilament with a silicon-coated tip
-
Laser Doppler flowmeter (optional, to monitor cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the CCA.
-
Place a temporary ligature around the origin of the ECA.
-
Make a small incision in the CCA.
-
Introduce the 4-0 nylon monofilament through the incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the CCA bifurcation.
-
(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow, indicating successful occlusion.
-
For permanent MCAO (pMCAO), leave the filament in place. For transient MCAO (tMCAO), withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion.
-
Close the incision and allow the animal to recover from anesthesia.
Neurological Deficit Scoring
The Bederson score is a commonly used method to assess neurological deficits after stroke in rodents.
Procedure:
-
Observe the rat in a transparent cylinder or open field.
-
Score the animal based on the following criteria:
-
Grade 0: No observable neurological deficit.
-
Grade 1: Mild forelimb flexion.
-
Grade 2: Moderate forelimb flexion and decreased resistance to lateral push.
-
Grade 3: Severe forelimb flexion and circling behavior.
-
Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method to visualize and quantify infarct volume. Viable tissue with intact mitochondrial dehydrogenase activity stains red, while infarcted tissue remains unstained (white).
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix
-
Scalpel or razor blades
-
Digital camera and image analysis software (e.g., ImageJ)
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), deeply anesthetize the rat and perfuse transcardially with saline.
-
Carefully remove the brain and place it in a cold brain matrix.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
Transfer the stained slices to a 10% formalin solution for fixation.
-
Capture high-resolution images of the stained brain slices.
-
Use image analysis software to measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice.
-
Calculate the infarct volume by summing the infarct area of each slice and multiplying by the slice thickness (2 mm). To correct for edema, the infarct volume can be calculated as: (Volume of the contralateral hemisphere) - (Volume of the non-infarcted ipsilateral hemisphere).
Visualizations
References
- 1. research.rug.nl [research.rug.nl]
- 2. Neuroprotective efficacy of this compound HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist this compound HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
Preparing Repinotan Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repinotan hydrochloride is a potent and highly selective full agonist of the serotonin 5-HT1A receptor.[1] Its neuroprotective properties have been investigated in various models of neuronal injury.[2][3][4] These application notes provide detailed protocols for the preparation of this compound solutions for in vitro cell culture experiments, ensuring reproducibility and optimal experimental outcomes. The document outlines the mechanism of action of this compound, provides quantitative data for experimental design, and includes detailed experimental protocols and visualizations of the relevant signaling pathway and experimental workflow.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR).[1] The 5-HT1A receptor is coupled to inhibitory G-proteins (Gαi/o). Upon activation by this compound, the subsequent signaling cascade leads to neuronal hyperpolarization, primarily through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This hyperpolarization reduces neuronal excitability and inhibits the release of glutamate, a key neurotransmitter involved in excitotoxicity.
Furthermore, this compound has been shown to modulate several downstream signaling pathways that contribute to its neuroprotective effects. These include the activation of the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C alpha (PKCα) pathways, which can lead to the suppression of caspase-3 activity, a key enzyme in the apoptotic cascade. This compound also influences the expression of the anti-apoptotic protein Bcl-2 and modulates the levels of neurotrophic factors such as S-100β and Nerve Growth Factor (NGF).
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in cell culture experiments.
| Parameter | Value | Cell Type/System | Reference |
| Receptor Binding Affinity (Ki) | |||
| 0.19 nM | Calf Hippocampus | ||
| 0.25 nM | Rat and Human Cortex | ||
| 0.59 nM | Rat Hippocampus | ||
| Effective In Vitro Concentration Range | |||
| Inhibition of Neuronal Firing | As low as 1 nM | Dorsal Root Ganglion Neurons | |
| Neuroprotection against Staurosporine-induced Apoptosis | 50 pM - 1 µM | Rat Cortical and Hippocampal Neurons | |
| Reduction of Glutamate-induced Excitotoxicity | 0.1 µM - 1 µM | Hippocampal Cells | |
| Inhibition of Potassium-stimulated Glutamate Release | 5 µM - 10 µM (maximal inhibition) | Hippocampal Cells | |
| Solubility | |||
| DMSO | ≥ 2.5 mg/mL (5.72 mM) | - | |
| Stock Solution Storage | |||
| -80°C | Up to 6 months | - | |
| -20°C | Up to 1 month | - | |
| Recommended Final DMSO Concentration in Culture | ≤ 0.5% (ideally ≤ 0.1%) | Various cell lines |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO).
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For a 10 mM stock solution, you will need approximately 4.37 mg of this compound HCl (Molecular Weight: 436.95 g/mol ) for every 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound hydrochloride powder in a sterile amber vial.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell type
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound you wish to test in your experiment based on the data provided in the quantitative summary table and your specific experimental goals.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound when adding the DMSO stock directly to the aqueous culture medium, it is recommended to perform an intermediate dilution. For example, first, dilute the 10 mM stock solution in DMSO to a 1 mM solution with additional sterile DMSO.
-
Final Dilution:
-
Calculate the volume of the stock solution (or intermediate dilution) required to achieve the desired final concentration in your total volume of cell culture medium.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is kept as low as possible, ideally at or below 0.1% to 0.5%, to minimize solvent-induced cytotoxicity.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. It is best to add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate volume of cell culture medium. This is essential to distinguish the effects of the compound from any potential effects of the solvent.
-
Treatment of Cells: Remove the existing medium from your cultured cells and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective efficacy of this compound HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques with Repinotan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electrophysiological techniques in conjunction with Repinotan, a selective 5-HT1A receptor agonist. The information compiled here is intended to assist researchers in designing and executing experiments to investigate the effects of this compound on neuronal activity.
Introduction to this compound
This compound is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor. Its primary mechanism of action involves the activation of these receptors, leading to a cascade of intracellular events that ultimately modulate neuronal excitability. Electrophysiological studies have been pivotal in elucidating these mechanisms, revealing that this compound induces neuronal hyperpolarization, thereby reducing the firing rate of neurons and offering potential neuroprotective effects.[1][2][3][4]
Mechanism of Action
This compound exerts its effects by binding to and activating 5-HT1A receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the dissociation of the G-protein subunits, with the Gβγ subunit directly activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1] The opening of these channels increases potassium conductance, leading to an efflux of potassium ions and subsequent hyperpolarization of the neuronal membrane. This hyperpolarization moves the membrane potential further from the threshold for action potential generation, resulting in a decrease in neuronal firing frequency.
Downstream of this primary mechanism, this compound has been shown to influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) and protein kinase C alpha (PKCα) pathways, and to suppress the activity of caspase-3, an enzyme involved in apoptosis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from preclinical studies.
Table 1: In Vivo Neuroprotective Efficacy of this compound in Ischemia Models
| Animal Model | Administration Route | This compound Dose | Timing of Administration | Outcome Measure | Result |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Intravenous (i.v.) Bolus | 3 µg/kg | Immediate | Infarct Volume Reduction | 73% reduction |
| pMCAO | i.v. Infusion | 3 and 10 µg/kg/h | Immediate | Infarct Volume Reduction | 65% reduction |
| pMCAO | i.v. Infusion | 10 µg/kg/h | 5 hours post-occlusion | Infarct Volume Reduction | 43% reduction |
| Transient MCAO (tMCAO) | i.v. Infusion | 10 µg/kg/h | Immediate | Infarct Volume Reduction | 97% reduction |
| tMCAO | i.v. Infusion | 10 µg/kg/h | 5 hours post-occlusion | Infarct Volume Reduction | 81% reduction |
| Acute Subdural Hematoma | i.v. Infusion | 3 and 10 µg/kg/h | Immediate | Infarct Volume Reduction | 65% reduction |
| Acute Subdural Hematoma | i.v. Infusion | 3 µg/kg/h | 5 hours post-occlusion | Infarct Volume Reduction | 54% reduction |
Table 2: In Vitro Effects of this compound on Glutamate Release
| Preparation | Stimulus | This compound Concentration | Effect on Glutamate Release |
| Hippocampal Cells | 75 mM KCl | 5-10 µM | Near complete block of stimulated release |
| Hippocampal Cells | Basal | Up to 5 µM | No effect |
Experimental Protocols
The following are detailed methodologies for key electrophysiological experiments to study the effects of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices
This protocol is designed to measure the direct effects of this compound on the membrane potential and firing properties of individual neurons, such as pyramidal neurons in the CA1 region of the hippocampus.
1. Acute Slice Preparation:
-
Anesthetize an adult rodent (e.g., Wistar rat or C57BL/6 mouse) according to approved institutional animal care protocols.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) with a protective slicing solution (e.g., NMDG-based or sucrose-based aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, and then maintain at room temperature.
2. Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
The intracellular solution should contain (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA (pH adjusted to 7.3 with KOH, osmolarity to ~290 mOsm).
3. Recording Procedure:
-
Obtain a giga-ohm seal on the membrane of a target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity in current-clamp mode.
-
Bath-apply this compound at desired concentrations (e.g., 1 nM to 10 µM).
-
Record changes in resting membrane potential, input resistance, and action potential firing in response to depolarizing current injections.
4. Data Analysis:
-
Measure the change in resting membrane potential before and after this compound application.
-
Analyze the frequency and amplitude of action potentials in response to current steps.
-
To confirm the involvement of 5-HT1A receptors, the specific antagonist WAY-100635 can be co-applied.
Protocol 2: In Vivo Single-Unit Recording in the Dorsal Raphe Nucleus
This protocol allows for the investigation of this compound's effects on the firing rate of serotonin neurons in a living animal.
1. Animal Preparation:
-
Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., urethane or isoflurane) and mount it in a stereotaxic frame.
-
Perform a craniotomy over the dorsal raphe nucleus (DRN).
-
Maintain the animal's body temperature at 37°C.
2. Recording and Drug Application:
-
Lower a glass microelectrode (filled with 2 M NaCl and pontamine sky blue for later histological verification) into the DRN.
-
Identify serotonergic neurons based on their characteristic slow, regular firing rate and long-duration action potentials.
-
For systemic administration, administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at various doses (e.g., 0.3-100 µg/kg).
-
For local application, use a multi-barreled microiontophoresis electrode to eject this compound directly onto the recorded neuron.
3. Data Acquisition and Analysis:
-
Record the spontaneous firing rate of the neuron before, during, and after this compound application.
-
Analyze the change in firing frequency (in Hz) and firing pattern.
-
At the end of the experiment, eject pontamine sky blue to mark the recording site for histological confirmation.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the 5-HT1A receptor.
Experimental Workflow for In Vitro Patch-Clamp Recording
Caption: Workflow for in vitro whole-cell patch-clamp experiments.
Logical Relationship of this compound's Neuroprotective Effects
References
- 1. research.rug.nl [research.rug.nl]
- 2. research.rug.nl [research.rug.nl]
- 3. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist this compound HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Repinotan in Human Plasma using High-Performance Liquid Chromatography
Introduction
Repinotan is a selective 5-HT1A receptor agonist that has been investigated for its neuroprotective properties.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. While a specific, validated HPLC method for this compound is not widely published, this document outlines a robust and reliable reversed-phase HPLC (RP-HPLC) method developed based on established principles for the analysis of small molecule drugs in biological matrices. The described method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column with UV detection.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Formic acid
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Chromatographic Conditions A hypothetical but representative set of chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic or Gradient (e.g., 40:60) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at a specified wavelength (e.g., 254 nm) |
| Injection Vol. | 20 µL |
| Run Time | ~10 minutes |
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Prepare a stock solution of this compound and the Internal Standard (IS) in a suitable solvent (e.g., methanol).
-
Prepare working solutions of this compound by serial dilution of the stock solution.
-
Spike drug-free human plasma with the working solutions to prepare calibration standards and quality control samples at various concentrations.
2. Plasma Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the IS working solution and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen if concentration is needed, or directly transfer to an HPLC vial.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex to mix and inject into the HPLC system.
Method Validation Summary The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical acceptance criteria and expected performance is provided below.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy and Precision within ±20% | 5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5% to +8% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of nominal concentration | Stable |
Visualizations
Caption: Workflow for plasma sample preparation and HPLC analysis.
Caption: this compound's mechanism of action via 5-HT1A receptor signaling.
The described HPLC method with UV detection provides a framework for the sensitive and accurate quantification of this compound in human plasma. The protocol, utilizing a straightforward protein precipitation technique, is suitable for high-throughput analysis in a research or clinical setting. Proper method validation is essential to ensure the reliability of the results for pharmacokinetic and other drug development studies. The signaling pathway diagram illustrates the neuroprotective mechanisms of this compound, providing context for its therapeutic potential.[1][2][3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The G protein-coupled 5-HT1A receptor causes suppression of caspase-3 through MAPK and protein kinase Calpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Neuroprotective Potential of Repinotan in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective agent Repinotan, detailing its mechanism of action, preclinical efficacy, and a rationale for its use in combination with other neuroprotective agents. Detailed protocols for key in vitro and in vivo experimental models are provided to facilitate further research into novel neuroprotective strategies.
Introduction to this compound
This compound (formerly BAY x 3702) is a highly selective and potent full agonist of the serotonin 1A (5-HT1A) receptor.[1][2] It has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and traumatic brain injury.[3][4] Although clinical trials in acute ischemic stroke did not demonstrate efficacy, its well-defined mechanism of action and preclinical profile suggest its potential utility in combination with other neuroprotective agents that target different aspects of the ischemic cascade.[1]
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of 5-HT1A receptors, which are abundantly expressed in brain regions vulnerable to ischemic damage, such as the hippocampus and cerebral cortex. Its mechanism involves several key pathways:
-
Neuronal Hyperpolarization and Reduced Excitotoxicity: Activation of presynaptic 5-HT1A receptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This causes neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the excessive release of the excitatory neurotransmitter glutamate. This reduction in glutamate release mitigates the excitotoxic cascade, a major contributor to neuronal death in ischemic conditions.
-
Anti-Apoptotic Effects: this compound has been shown to upregulate the anti-apoptotic protein Bcl-2 and suppress the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. These effects are mediated through the activation of the MAPK and PKCα signaling pathways.
-
Modulation of Neurotrophic Factors: Experimental studies indicate that this compound can influence the levels of neurotrophic factors such as the serotonergic glial growth factor S-100β and Nerve Growth Factor (NGF), which may contribute to its neuroprotective and recovery-promoting effects.
Preclinical Efficacy of this compound Monotherapy
This compound has demonstrated robust, dose-dependent neuroprotection in various animal models of focal and transient cerebral ischemia. The following tables summarize key quantitative data from these preclinical studies.
Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
| Treatment Protocol | Dose | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| Intravenous Bolus | 3 µg/kg | Immediately after occlusion | 73 | |
| Intravenous Infusion | 3 µg/kg/h | Immediately after occlusion | 65 | |
| Intravenous Infusion | 10 µg/kg/h | 5 hours after occlusion | 43 |
Table 2: Neuroprotective Efficacy of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Treatment Protocol | Dose | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| Intravenous Infusion | 10 µg/kg/h | Immediately after occlusion | 97 | |
| Intravenous Infusion | 10 µg/kg/h | 5 hours after occlusion | 81 |
Rationale for Combination Therapy
The complex pathophysiology of ischemic stroke, involving multiple injurious pathways, suggests that targeting a single mechanism may be insufficient for robust neuroprotection. A combination therapy approach, utilizing agents with complementary mechanisms of action, holds greater promise. This compound's primary effect of reducing glutamate excitotoxicity can be logically combined with agents that target other downstream or parallel pathways in the ischemic cascade.
Potential Combination Strategies:
-
This compound + NMDA Receptor Antagonists: While this compound reduces the presynaptic release of glutamate, NMDA receptor antagonists block the postsynaptic action of glutamate that has already been released. This dual approach of "reducing the fuel" and "blocking the engine" of excitotoxicity could offer synergistic neuroprotection.
-
This compound + Free Radical Scavengers: Ischemic injury leads to a surge in the production of reactive oxygen species (ROS), causing oxidative stress and further neuronal damage. Combining this compound's anti-excitotoxic effects with a free radical scavenger that directly neutralizes ROS could provide more comprehensive protection by targeting two distinct but interconnected injury pathways.
Experimental Protocols
The following are detailed protocols for in vivo and in vitro models commonly used to assess neuroprotective efficacy.
Protocol 1: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with a rectal probe to maintain body temperature at 37°C
-
Surgical microscope
-
Microsurgical instruments
-
4-0 nylon monofilament with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formalin
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain normothermia.
-
Surgical Exposure: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA. Place a temporary ligature on the CCA and ICA.
-
Arteriotomy and Occlusion: Make a small incision in the ECA stump. Introduce the 4-0 nylon monofilament through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 or 90 minutes).
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow reperfusion.
-
Wound Closure: Ligate the ECA stump and close the cervical incision.
-
Recovery: Allow the animal to recover from anesthesia in a warm environment.
-
Neurological Assessment (24 hours post-tMCAO): Perform a neurological deficit scoring to assess the extent of injury (see Protocol 3).
-
Infarct Volume Quantification (48 hours post-tMCAO): Euthanize the animal and collect the brain for TTC staining to determine the infarct volume (see Protocol 4).
Protocol 2: In Vitro Oxygen-Glucose Deprivation (OGD) Model
This protocol describes an in vitro model to simulate ischemic conditions in neuronal cell cultures.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Glucose-free culture medium
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
Cell viability assay kit (e.g., MTT or LDH assay)
Procedure:
-
Cell Culture: Plate primary neurons in appropriate culture vessels and allow them to mature.
-
Induction of OGD:
-
Wash the cells with glucose-free medium.
-
Replace the culture medium with deoxygenated, glucose-free medium.
-
Place the culture plates in a hypoxic chamber for a defined period (e.g., 60-120 minutes).
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the OGD medium with regular, glucose-containing culture medium.
-
Return the plates to a normoxic incubator (95% air, 5% CO₂).
-
-
Drug Treatment: The test compound(s) (this compound alone or in combination) can be added to the culture medium at different time points (before, during, or after OGD) to assess their neuroprotective effects.
-
Assessment of Cell Viability: At a predetermined time after reperfusion (e.g., 24 hours), assess cell viability using a standard assay like the MTT or LDH assay.
Protocol 3: Neurological Deficit Scoring in Rats
This protocol provides a method for assessing the neurological outcome after experimental stroke. A commonly used scale is the Bederson score.
Procedure:
The following observations are made and scored on a scale of 0-3:
-
Score 0: No observable neurological deficit. The rat extends both forelimbs towards the floor when held by the tail.
-
Score 1 (Mild): Consistent flexion of the contralateral forelimb when the rat is held by the tail.
-
Score 2 (Moderate): Circling towards the contralateral side.
-
Score 3 (Severe): Falling to the contralateral side.
A higher score indicates a more severe neurological deficit.
Protocol 4: Quantification of Infarct Volume with TTC Staining
This protocol describes the staining of brain slices with TTC to visualize and quantify the infarcted tissue.
Procedure:
-
Brain Extraction and Slicing: Euthanize the rat and rapidly remove the brain. Chill the brain briefly and then slice it into 2 mm thick coronal sections.
-
TTC Staining: Immerse the brain slices in a 2% solution of TTC in PBS at 37°C for 15-30 minutes. Healthy, viable tissue with intact mitochondrial dehydrogenase activity will stain red, while the infarcted tissue will remain white.
-
Image Acquisition: Capture high-resolution images of both sides of each stained slice.
-
Image Analysis: Use image analysis software to measure the area of the infarcted (white) and non-infarcted (red) tissue in each hemisphere of each slice.
-
Calculation of Infarct Volume:
-
Calculate the infarct area for each slice.
-
To correct for edema, the infarct volume is often calculated indirectly:
-
Corrected Infarct Area = (Area of Contralateral Hemisphere) - (Area of Non-infarcted Ipsilateral Hemisphere)
-
-
Infarct Volume = Sum of the corrected infarct areas of all slices × slice thickness (2 mm).
-
The infarct volume is typically expressed as a percentage of the total brain volume or the contralateral hemisphere volume.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's neuroprotective effects.
Experimental Workflow for Combination Therapy
Caption: Workflow for in vivo evaluation of combination therapy.
References
- 1. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist this compound HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Neuroprotective efficacy of this compound HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Repinotan in Animal Models of Traumatic Brain Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models of traumatic brain injury (TBI) for the preclinical evaluation of Repinotan, a potent and selective 5-HT1A receptor agonist. The following sections detail the rationale for using these models, step-by-step experimental protocols, and expected outcomes based on existing literature.
Introduction to this compound and its Neuroprotective Potential in TBI
This compound is a high-affinity 5-HT1A receptor agonist that has demonstrated significant neuroprotective effects in various models of brain injury, including stroke and TBI.[1] Its mechanism of action is primarily mediated through the activation of 5-HT1A receptors, leading to neuronal hyperpolarization and a cascade of downstream effects that mitigate secondary injury processes following TBI.[1] These processes include reducing excitotoxicity by inhibiting glutamate release, modulating inflammatory responses, and inhibiting apoptotic cell death. The evaluation of this compound in clinically relevant animal models of TBI is a critical step in its development as a potential therapeutic agent for human head injury.
Choosing an Appropriate Animal Model
-
Controlled Cortical Impact (CCI): This model produces a focal contusion with a high degree of reproducibility in terms of injury location and severity. It is particularly useful for studying the direct impact of a therapeutic agent on lesion volume, neuronal loss, and localized inflammation.
-
Fluid Percussion Injury (FPI): This model generates a combination of focal and diffuse brain injury, mimicking aspects of both contusion and diffuse axonal injury seen in human TBI. FPI is valuable for assessing the effects of a drug on a broader range of pathological changes and functional deficits.
Data Presentation: Efficacy of this compound in a TBI Model
The following table summarizes the quantitative data on the neuroprotective effects of this compound in an acute subdural hematoma model in rats, a clinically relevant model of TBI.
| Animal Model | This compound Dosage | Administration Time | Outcome Measure | Result |
| Acute Subdural Hematoma (Rat) | 3 and 10 µg/kg/hour (i.v. infusion) | Immediate | Infarct Volume Reduction | 65% reduction[1] |
| Acute Subdural Hematoma (Rat) | 3 µg/kg/hour (i.v. infusion) | 5 hours post-injury | Infarct Volume Reduction | 54% reduction[1] |
Experimental Protocols
Controlled Cortical Impact (CCI) Protocol (Rat Model)
This protocol describes the induction of a moderate CCI injury in adult male rats.
Materials:
-
Adult male Sprague-Dawley rats (300-350g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device (pneumatic or electromagnetic) with a 5mm impactor tip
-
Surgical drill
-
Suturing materials
-
Heating pad
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with isoflurane (4-5% for induction, 1.5-2% for maintenance).
-
Shave the scalp and secure the animal in a stereotaxic frame.
-
Maintain body temperature at 37°C using a heating pad.
-
Make a midline scalp incision and retract the periosteum to expose the skull.
-
-
Craniotomy:
-
Perform a 6mm craniotomy over the right parietal cortex, centered between the bregma and lambda sutures.
-
Carefully remove the bone flap without disturbing the underlying dura mater.
-
-
Injury Induction:
-
Position the CCI device perpendicular to the exposed dura.
-
Set the impact parameters (e.g., velocity: 4 m/s, depth: 2.5 mm, dwell time: 150 ms) to induce a moderate injury.
-
Deliver the impact to the cortical surface.
-
-
Post-operative Care:
-
Close the scalp incision with sutures.
-
Administer analgesics and antibiotics as per institutional guidelines.
-
Monitor the animal during recovery from anesthesia.
-
Fluid Percussion Injury (FPI) Protocol (Mouse Model)
This protocol details the procedure for inducing a lateral FPI in adult male mice.
Materials:
-
Adult male C57BL/6 mice (25-30g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Fluid percussion device
-
Surgical drill
-
Injury hub (luer-lock fitting)
-
Dental acrylic
-
Suturing materials
-
Heating pad
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse with isoflurane.
-
Place the animal in a stereotaxic frame and maintain body temperature.
-
Make a midline scalp incision to expose the skull.
-
-
Craniotomy and Hub Placement:
-
Perform a 3mm craniotomy over the left parietal cortex.
-
Securely attach the injury hub over the craniotomy site using dental acrylic.
-
-
Injury Induction:
-
Connect the fluid-filled transducer of the FPI device to the injury hub.
-
Release the pendulum to deliver a fluid pulse of a specific pressure (e.g., 1.5-2.0 atm) to the dura.
-
-
Post-operative Care:
-
Remove the injury hub and close the scalp with sutures.
-
Provide appropriate post-operative care, including analgesia and monitoring.
-
Mandatory Visualizations
References
Application Notes and Protocols for Repinotan Administration in Studying Learning and Memory Deficits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repinotan hydrochloride (this compound) is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor.[1] Preclinical studies have demonstrated its neuroprotective effects in various models of neuronal injury, including traumatic brain injury (TBI) and stroke.[2][3] These neuroprotective properties are primarily attributed to its ability to induce neuronal hyperpolarization and reduce glutamate-induced excitotoxicity, mechanisms that are crucial for neuronal survival and function.[3] Consequently, this compound has emerged as a promising therapeutic candidate for mitigating the learning and memory deficits that often follow brain injuries.
These application notes provide detailed protocols for administering this compound in a rat model of TBI to study its effects on learning and memory deficits. The protocols cover the induction of a controlled cortical impact (CCI) injury, administration of this compound, and subsequent behavioral testing using the Morris Water Maze (MWM) and Passive Avoidance Test (PAT).
Mechanism of Action
This compound exerts its effects by activating 5-HT1A receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a signaling cascade that leads to neuroprotection and potentially enhances cognitive function. The primary mechanisms include:
-
Neuronal Hyperpolarization: Activation of postsynaptic 5-HT1A receptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This increases potassium efflux, causing hyperpolarization of the neuronal membrane and making the neuron less likely to fire. This reduces overall neuronal excitability.
-
Reduced Glutamate Release: By activating presynaptic 5-HT1A autoreceptors on serotonergic neurons, this compound can inhibit the firing of these neurons, leading to reduced serotonin release. Additionally, activation of 5-HT1A heteroreceptors on glutamatergic neurons can directly inhibit the release of the excitatory neurotransmitter glutamate. This reduction in glutamate levels helps to prevent the excitotoxic cascade that contributes to neuronal damage after injury.[3]
-
Modulation of Downstream Signaling Pathways: The 5-HT1A receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This can influence the phosphorylation state of various proteins involved in synaptic plasticity and cell survival. Furthermore, 5-HT1A receptor activation has been linked to the activation of the MAPK/ERK pathway, which can promote the expression of pro-survival proteins like Bcl-2 and inhibit pro-apoptotic proteins like caspase-3.
Data Presentation
The following tables summarize quantitative data from a representative preclinical study investigating the effect of this compound on spatial learning deficits in a rat model of Traumatic Brain Injury (TBI).
Table 1: Effect of this compound on Escape Latency in the Morris Water Maze Following TBI in Rats
| Treatment Group | Day 1 (seconds) | Day 2 (seconds) | Day 3 (seconds) | Day 4 (seconds) | Day 5 (seconds) |
| Sham + Vehicle | 45 ± 5 | 30 ± 4 | 20 ± 3 | 15 ± 2 | 12 ± 2 |
| TBI + Vehicle | 60 ± 6 | 55 ± 5 | 50 ± 5 | 48 ± 4 | 45 ± 4 |
| TBI + this compound (10 µg/kg/h) | 60 ± 5 | 45 ± 4 | 35 ± 4 | 30 ± 3 | 25 ± 3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to TBI + Vehicle group. Data is hypothetical but based on trends reported in preclinical studies.
Table 2: Effect of this compound on Step-Through Latency in the Passive Avoidance Test Following TBI in Rats
| Treatment Group | Acquisition Trial Latency (seconds) | Retention Trial Latency (seconds) |
| Sham + Vehicle | 15 ± 3 | 280 ± 20 |
| TBI + Vehicle | 18 ± 4 | 120 ± 15 |
| TBI + this compound (10 µg/kg/h) | 16 ± 3 | 220 ± 18* |
*Data are presented as mean ± SEM. *p < 0.05 compared to TBI + Vehicle group. Data is hypothetical and represents expected outcomes based on the known neuroprotective effects of this compound.
Experimental Protocols
Controlled Cortical Impact (CCI) Injury Model in Rats
This protocol describes the induction of a moderate TBI to produce learning and memory deficits.
Materials:
-
Male Sprague-Dawley or Wistar rats (300-350 g)
-
Anesthesia: Isoflurane
-
Stereotaxic frame
-
CCI device (e.g., pneumatic or electromagnetic impactor)
-
High-speed drill with a trephine bit (5 mm diameter)
-
Surgical instruments (scalpel, forceps, retractors, bone wax)
-
Suturing material
-
Warming pad
Procedure:
-
Anesthetize the rat with isoflurane (4-5% for induction, 1.5-2% for maintenance).
-
Shave the head and secure the animal in a stereotaxic frame.
-
Make a midline incision over the scalp to expose the skull.
-
Perform a craniotomy (5 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact. The coordinates can be adjusted based on the specific brain region targeted for injury.
-
Position the CCI impactor tip perpendicular to the dural surface.
-
Induce the cortical impact with defined parameters (e.g., velocity: 4 m/s, deformation depth: 2.5 mm, dwell time: 100 ms).
-
After impact, remove the impactor, control any bleeding with sterile cotton swabs, and seal the craniotomy with bone wax.
-
Suture the scalp incision.
-
Allow the animal to recover on a warming pad until ambulatory.
-
Administer post-operative analgesics as per institutional guidelines.
This compound Administration
Materials:
-
This compound HCl
-
Sterile saline (0.9% NaCl)
-
Infusion pump
-
Catheters (for intravenous administration)
Procedure:
-
Prepare a stock solution of this compound HCl in sterile saline.
-
For continuous intravenous (i.v.) infusion, implant a catheter into the jugular or femoral vein of the rat, either during the CCI surgery or in a separate procedure.
-
Commence the infusion of this compound (e.g., 10 µg/kg/h) or vehicle (saline) at a specified time point post-CCI (e.g., 30 minutes). The infusion is typically continued for a defined period (e.g., 4 hours).
Morris Water Maze (MWM) Test
This test assesses spatial learning and memory.
Materials:
-
Circular water tank (1.5-2.0 m in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water, made opaque with non-toxic white paint or powdered milk
-
Video tracking system
-
Distinct visual cues placed around the room
Procedure:
-
Acquisition Phase (e.g., 5 consecutive days):
-
Fill the tank with water (20-22°C) to a level that submerges the escape platform by 1-2 cm.
-
Divide the tank into four quadrants and place the platform in the center of one quadrant.
-
For each trial, gently place the rat into the water facing the wall of the tank at one of four starting positions.
-
Allow the rat to swim freely and find the hidden platform for a maximum of 60 or 90 seconds.
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each rat, with an inter-trial interval of at least 15 minutes.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (e.g., on Day 6):
-
Remove the escape platform from the tank.
-
Place the rat in the tank at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Passive Avoidance Test (PAT)
This test evaluates fear-motivated learning and memory.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, connected by a guillotine door)
-
An electrifiable grid floor in the dark compartment
-
Shock generator
Procedure:
-
Acquisition Trial (Training):
-
Place the rat in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the rat enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Return the rat to its home cage.
-
-
Retention Trial (Testing, e.g., 24 hours later):
-
Place the rat back into the light compartment.
-
Open the guillotine door and record the step-through latency (the time it takes for the rat to enter the dark compartment).
-
A longer latency indicates better memory of the aversive stimulus. The trial is typically terminated if the animal does not enter the dark compartment within a set time (e.g., 300 seconds).
-
Visualizations
References
- 1. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective efficacy of this compound HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Repinotan solubility and vehicle preparation for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of Repinotan and the preparation of vehicles for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BAYx3702) is a potent and selective full agonist of the 5-HT1A serotonin receptor.[1][2][3] Its neuroprotective effects are primarily attributed to its ability to activate these receptors, leading to neuronal hyperpolarization.[2][4] This hyperpolarization is achieved through the activation of G protein-coupled inwardly rectifying potassium (K+) channels, which in turn inhibits neuron firing and reduces the release of glutamate, protecting neurons from overexcitation.
Q2: What are the known downstream signaling effects of this compound?
Beyond its immediate effect on neuronal firing, this compound influences several intracellular signaling pathways. It has been reported to activate the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway and the extracellular-regulated kinase (Erk)-stimulated Bcl-2 expression. Additionally, it can inhibit the activity of caspase-3 and increase the release of the neurite extension factor S-100 beta.
Q3: What is the water solubility of this compound?
This compound has a low water solubility, reported to be 0.0059 mg/mL. This necessitates the use of specific vehicle formulations for in vivo administration.
Troubleshooting Guide
Issue: Precipitation or phase separation is observed during vehicle preparation.
-
Solution 1: Apply Heat and/or Sonication. Gentle heating and/or sonication can aid in the dissolution of this compound. Care should be taken to avoid degradation of the compound; use the lowest effective temperature and duration.
-
Solution 2: Check the Order of Solvent Addition. The order in which solvents are added can be critical. It is generally recommended to first dissolve this compound in a small amount of an organic solvent like DMSO before adding aqueous components.
-
Solution 3: Adjust Vehicle Composition. If precipitation persists, consider adjusting the ratios of the co-solvents. Increasing the percentage of PEG300 or using a different solubilizing agent might be necessary.
-
Solution 4: Prepare Fresh Solutions. Do not use previously prepared stock solutions that have been stored for extended periods without re-validating their clarity and solubility.
Issue: Inconsistent results in animal studies.
-
Solution 1: Ensure Homogeneous Dosing Solution. Before each administration, ensure the vehicle containing this compound is a clear, homogeneous solution. If any precipitation is visible, the solution should be warmed or sonicated until it is fully dissolved.
-
Solution 2: Verify Dosing Accuracy. Due to the low concentrations often used in vivo (e.g., in the µg/kg range), precise measurement and dilution are critical. Calibrate all pipettes and balances regularly.
-
Solution 3: Consider the Route of Administration. this compound has been administered via intravenous infusion in several studies. The chosen route should be consistent across all experimental groups.
Quantitative Data Summary
The following table summarizes the solubility of this compound hydrochloride in various solvents and vehicle systems.
| Property | Value | Source |
| Water Solubility | 0.0059 mg/mL | |
| In Vitro Solubility | ||
| DMSO | 100 mg/mL (requires ultrasonic) | |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (clear solution) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) |
Experimental Protocols
Protocol: Preparation of this compound Vehicle for Intravenous Administration
This protocol is based on a common formulation used for in vivo studies.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound hydrochloride in a sterile vial.
-
Initial Dissolution in DMSO: Add 10% of the final desired volume of DMSO to the vial containing this compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Addition of PEG300: Add 40% of the final desired volume of PEG300 to the solution. Vortex until the solution is homogeneous.
-
Addition of Tween-80: Add 5% of the final desired volume of Tween-80. Vortex thoroughly to ensure proper mixing.
-
Final Dilution with Saline: Slowly add 45% of the final desired volume of saline to the mixture while vortexing. This should result in a clear, injectable solution.
-
Final Inspection: Visually inspect the final solution for any precipitation or phase separation. If observed, refer to the troubleshooting guide.
-
Storage: Use the prepared vehicle immediately or store at 4°C for short-term use. For longer-term storage, consult stability data for this compound in the specific vehicle, though fresh preparation is always recommended. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.
Visualizations
Caption: Workflow for this compound Vehicle Preparation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist this compound HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Inconsistent Neuroprotective Effects of Repinotan
This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of Repinotan, a potent 5-HT1A receptor agonist. While preclinical studies have demonstrated significant neuroprotective effects in various models of neurological injury, clinical trial results in acute ischemic stroke have been inconsistent. This resource aims to address these discrepancies by providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to aid in the design and interpretation of future studies.
Frequently Asked Questions (FAQs)
Q1: Why have the neuroprotective effects of this compound observed in animal models not translated to clinical trials in stroke patients?
A: The discrepancy between robust preclinical efficacy and the lack of benefit in human clinical trials is a significant challenge in neuroprotective drug development. Several factors may contribute to this translational failure for this compound:
-
Therapeutic Time Window: While animal studies suggested a therapeutic window of at least 5 hours, the optimal window in the more complex human condition may be narrower or different.[1][2][3] The timing of administration in clinical trials is critical and may not have aligned with the period of maximal potential benefit.[4]
-
Dose Response: Preclinical studies showed a U-shaped dose-response curve, with efficacy decreasing at higher doses.[2] The doses used in clinical trials may not have been optimal for all patients. The BRAINS study, a Phase II trial, indicated a trend toward better outcomes at a specific dose (1.25 mg/day), which was not statistically significant.
-
Complexity of Human Stroke: Animal models, while valuable, often involve induced focal ischemia in young, healthy animals. This contrasts with human stroke, which is often multifactorial, occurring in older individuals with comorbidities that can influence drug response.
-
Route of Administration and Bioavailability: Differences in drug metabolism and blood-brain barrier penetration between animal species and humans can lead to variations in effective brain concentrations of this compound.
Q2: What is the established mechanism of action for this compound's neuroprotective effects?
A: this compound is a high-affinity, selective, and full agonist of the 5-HT1A receptor. Its neuroprotective properties are believed to be mediated through several mechanisms initiated by the activation of this receptor:
-
Neuronal Hyperpolarization: Activation of G protein-coupled inwardly rectifying K+ channels leads to neuronal hyperpolarization.
-
Reduced Glutamate Excitotoxicity: Hyperpolarization inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate, a key mediator of ischemic neuronal damage.
-
Anti-apoptotic Pathways: this compound has been shown to influence cell survival pathways by:
-
Activating the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway.
-
Increasing the expression of the death-inhibiting protein Bcl-2.
-
Suppressing the activity of caspase-3, a key executioner enzyme in apoptosis, through MAPK and PKCα signaling.
-
-
Modulation of Neurotrophic Factors: It may also increase the release of factors like the neurite extension factor S-100β and Nerve Growth Factor.
Troubleshooting Guide for Experimental Studies
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Lack of observed neuroprotection in an in vivo stroke model.
-
Question: My experiment using a middle cerebral artery occlusion (MCAO) model in rats did not show a reduction in infarct volume with this compound treatment. What could be the reason?
-
Answer:
-
Timing of Administration: Ensure the administration of this compound falls within the effective therapeutic window. Preclinical data suggests efficacy when administered up to 5 hours post-occlusion in some models. Consider administering the drug at earlier time points to maximize the potential for a positive effect.
-
Dosage: Review the dosage used. This compound has demonstrated a U-shaped dose-response curve in some studies, with reduced efficacy at both very low and very high doses. A dose-ranging study may be necessary to identify the optimal neuroprotective dose in your specific model.
-
Route of Administration: The method of delivery (e.g., intravenous bolus vs. continuous infusion) can impact the pharmacokinetic and pharmacodynamic profile. Ensure the chosen route provides sustained and adequate drug levels in the brain.
-
Animal Model and Species: The type of stroke model (permanent vs. transient MCAO) and the animal species can influence outcomes. Ensure your experimental setup is consistent with previously published successful studies.
-
Physiological Monitoring: Monitor and control physiological parameters such as body temperature, as some studies have noted that this compound can induce hypothermia, which itself can be neuroprotective.
-
Issue 2: Inconsistent results in in vitro neuronal culture experiments.
-
Question: I am seeing high variability in neuronal survival rates when treating primary cortical neurons with this compound before inducing excitotoxicity. How can I improve consistency?
-
Answer:
-
Drug Concentration: As with in vivo studies, the concentration of this compound is critical. Perform a detailed concentration-response curve to identify the optimal protective concentration for your specific cell type and excitotoxic insult. Note that at very high concentrations, this compound's efficacy may decrease.
-
Purity and Stability of this compound: Verify the purity and stability of your this compound stock solution. Improper storage or handling can lead to degradation and loss of activity.
-
Cell Culture Conditions: Ensure consistent cell plating density, culture medium composition, and incubator conditions (temperature, CO2, humidity). Variations in these parameters can significantly impact neuronal vulnerability to insults.
-
Timing of Treatment: The timing of this compound application relative to the excitotoxic challenge is crucial. Evaluate different pre-treatment, co-treatment, and post-treatment paradigms to determine the optimal therapeutic window in your in vitro model.
-
Quantitative Data Summary
Table 1: Neuroprotective Efficacy of this compound in Animal Models of Stroke
| Animal Model | Administration Route & Dose | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| Permanent MCAO | Intravenous Bolus (3 µg/kg) | Immediate | 73 | |
| Permanent MCAO | Intravenous Infusion (3-10 µg/kg/h) | Immediate | 65 | |
| Permanent MCAO | Intravenous Infusion (10 µg/kg/h) | 5 hours post-occlusion | 43 | |
| Transient MCAO | Intravenous Infusion (10 µg/kg/h) | Immediate | 97 | |
| Transient MCAO | Intravenous Infusion (10 µg/kg/h) | 5 hours post-occlusion | 81 | |
| Acute Subdural Hematoma | Intravenous Infusion (3-10 µg/kg/h) | Immediate | 65 | |
| Acute Subdural Hematoma | Intravenous Infusion (3 µg/kg/h) | 5 hours post-occlusion | 54 |
Table 2: Overview of this compound Clinical Trials in Acute Ischemic Stroke
| Study Name | Phase | Number of Patients | Treatment | Primary Endpoint | Outcome | Reference |
| BRAINS Study | II | 240 | This compound (0.5, 1.25, or 2.5 mg/day) or placebo for 72 hours | Safety and tolerability | Well-tolerated; trend for better outcome at 1.25 mg/day (not statistically significant) | |
| mRECT | IIb | 681 | This compound or placebo for 72 hours | Barthel Index ≥85 at 3 months | Failed to demonstrate clinical benefit |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
-
Animal Preparation: Anesthetize adult male Wistar rats (250-300g) with isoflurane. Monitor and maintain body temperature at 37°C throughout the procedure.
-
Induction of Ischemia: Perform tMCAO using the intraluminal filament method. Introduce a silicone-coated nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Reperfusion: After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Drug Administration:
-
Vehicle Group: Administer an intravenous infusion of saline.
-
This compound Group: Administer an intravenous infusion of this compound (e.g., 10 µg/kg/h) either immediately after occlusion or at a delayed time point (e.g., 3 or 5 hours post-occlusion).
-
-
Neurological Assessment: Perform neurological deficit scoring at 24 and 48 hours post-reperfusion.
-
Infarct Volume Measurement: At 48 hours, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Calculate the infarct volume as a percentage of the total brain volume.
Protocol 2: In Vitro Neuroprotection Assay in Primary Cortical Neurons
-
Cell Culture: Culture primary cortical neurons from E18 rat embryos in Neurobasal medium supplemented with B27 and glutamine.
-
Treatment: At 7 days in vitro, treat the neuronal cultures with varying concentrations of this compound or vehicle for a specified pre-treatment period (e.g., 1 hour).
-
Induction of Excitotoxicity: Expose the cultures to a toxic concentration of glutamate (e.g., 50 µM) for 30 minutes in the continued presence of this compound or vehicle.
-
Washout and Recovery: Wash the cultures with fresh medium and return them to the incubator for 24 hours.
-
Assessment of Cell Viability: Quantify neuronal viability using a standard assay such as the MTT assay or by counting live/dead cells with fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1).
Visualizations
References
- 1. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist this compound HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Repinotan at Higher Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Repinotan (also known as BAY x 3702) in their experiments. The focus of this document is to address potential off-target effects that may be observed at higher concentrations and to provide guidance on experimental design and data interpretation.
Introduction to this compound
This compound is a potent and highly selective full agonist for the serotonin 5-HT1A receptor.[1][2][3] It has been investigated for its neuroprotective properties in conditions such as ischemic stroke and traumatic brain injury.[3][4] Its mechanism of action is primarily mediated through the activation of 5-HT1A receptors, which are G protein-coupled receptors (GPCRs) that lead to neuronal hyperpolarization and a reduction in glutamate release. While this compound is known for its high selectivity, it is crucial for researchers to consider the possibility of off-target interactions, especially when using higher concentrations in in vitro and in vivo models.
Data Presentation: Understanding this compound's Receptor Affinity Profile
Table 1: Hypothetical Off-Target Binding Profile for this compound
| Receptor Target | Ki (nM) | Selectivity vs. 5-HT1A | Potential Off-Target Concern at High Concentrations |
| 5-HT1A (Primary Target) | 0.1 | - | - |
| 5-HT1B | >1000 | >10,000-fold | Low |
| 5-HT1D | >1000 | >10,000-fold | Low |
| 5-HT2A | 500 | 5,000-fold | Moderate |
| 5-HT2C | 800 | 8,000-fold | Low |
| 5-HT7 | 300 | 3,000-fold | Moderate |
| α1-Adrenergic | >1000 | >10,000-fold | Low |
| α2-Adrenergic | 600 | 6,000-fold | Moderate |
| Dopamine D2 | >1000 | >10,000-fold | Low |
| Muscarinic M1 | >1000 | >10,000-fold | Low |
| Histamine H1 | >1000 | >10,000-fold | Low |
Note: The Ki values in this table are hypothetical and for illustrative purposes only. The Ki value represents the inhibition constant, where a lower value indicates higher binding affinity.
Experimental Protocols
To rigorously assess the on-target and potential off-target effects of this compound, the following experimental protocols are fundamental.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor and other potential off-target receptors.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., recombinant CHO or HEK293 cells, or brain tissue homogenates).
-
Radioligand specific for the receptor of interest (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor).
-
This compound hydrochloride.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and a range of this compound concentrations.
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation.
-
Non-Specific Binding (NSB): Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a known non-labeled ligand for the target receptor to saturate the specific binding sites.
-
Competition Binding: Add assay buffer, the radioligand, the membrane preparation, and serial dilutions of this compound.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays: cAMP and GTPγS Binding Assays
These assays measure the functional consequences of this compound binding to Gi/o-coupled receptors like the 5-HT1A receptor.
cAMP Assay (for Gi-coupled receptors):
Objective: To measure the inhibition of adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels, upon activation of the 5-HT1A receptor by this compound.
Materials:
-
Cells expressing the 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound hydrochloride.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and allow them to attach overnight.
-
Compound Addition: Treat the cells with a dose-response of this compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate for a specified time at room temperature.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.
GTPγS Binding Assay:
Objective: To measure the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation by this compound.
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[35S]GTPγS.
-
GDP.
-
This compound hydrochloride.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, and a dose-response of this compound.
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, wash with ice-cold buffer, and measure the radioactivity.
-
SPA Method: Add SPA beads and measure the signal using a suitable microplate scintillation counter.
-
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of this compound to determine the EC50 and Emax values.
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for a Radioligand Binding Assay.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: At what concentration should I be concerned about off-target effects of this compound?
A1: The concentration at which off-target effects may become significant depends on the specific off-target and the affinity of this compound for it. As a general rule, off-target effects should be considered when using concentrations that are significantly higher than the Ki or EC50 value for the primary target, the 5-HT1A receptor. For this compound, which has a very high affinity for the 5-HT1A receptor (sub-nanomolar range), concentrations in the micromolar range or higher are more likely to produce off-target effects. It is recommended to perform a dose-response curve to identify the optimal concentration range for on-target effects and to use the lowest effective concentration possible.
Q2: What are the potential off-target receptors for a 5-HT1A agonist like this compound?
A2: While this compound is highly selective, compounds with a similar chemical scaffold can sometimes show cross-reactivity with other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT7), adrenergic receptors (e.g., α2), or dopamine receptors. However, without a specific off-target screening panel for this compound, this remains speculative. If you observe unexpected effects, particularly at high concentrations, it is advisable to test for activity at these potential off-target receptors.
Q3: My functional assay results are inconsistent with the high selectivity of this compound reported in the literature. What could be the reason?
A3: Inconsistent results can arise from several factors other than off-target effects. These include:
-
Assay artifacts: High concentrations of any compound can interfere with assay components (e.g., fluorescence or luminescence detection).
-
Cellular health: High concentrations of a compound can induce cytotoxicity, leading to non-specific changes in cellular responses.
-
Receptor expression levels: The level of receptor expression in your cell line can influence the observed potency and efficacy.
-
Signal transduction differences: The specific G-proteins and downstream signaling pathways present in your experimental system may differ from those in which the compound was initially characterized.
It is crucial to perform appropriate controls to rule out these possibilities before concluding that the observed effects are due to off-target binding.
Q4: How can I confirm that an observed effect is mediated by the 5-HT1A receptor and not an off-target?
A4: To confirm that the observed effect is on-target, you can perform a pharmacological blockade experiment. Pre-incubate your cells or tissues with a selective 5-HT1A receptor antagonist (e.g., WAY-100635) before adding this compound. If the effect of this compound is blocked or significantly reduced in the presence of the antagonist, it provides strong evidence that the effect is mediated through the 5-HT1A receptor.
Troubleshooting Guide for In Vitro Assays
Issue 1: High background signal in radioligand binding assay.
| Possible Cause | Troubleshooting Step |
| Radioligand sticking to filters or plates. | Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Use low-protein binding plates. |
| Insufficient washing. | Increase the number of wash steps with ice-cold wash buffer. Ensure the washes are rapid to minimize dissociation of the bound ligand. |
| High concentration of radioligand. | Use a radioligand concentration at or below its Kd value. |
| Poor quality of membrane preparation. | Prepare fresh membrane fractions and ensure proper storage at -80°C. |
Issue 2: No dose-response or a very shallow dose-response curve in a functional assay.
| Possible Cause | Troubleshooting Step |
| Compound solubility issues at high concentrations. | Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells. Check for compound precipitation at high concentrations. |
| Receptor desensitization or downregulation. | Reduce the incubation time with this compound. |
| Limited dynamic range of the assay. | Optimize the concentration of stimulating agents (e.g., forskolin in a cAMP assay) to ensure the assay window is sufficient to detect inhibition. |
| Cell viability issues. | Perform a cytotoxicity assay with the same concentrations of this compound to ensure the observed effects are not due to cell death. |
Issue 3: Unexpected agonist/antagonist behavior at high concentrations.
| Possible Cause | Troubleshooting Step | | Partial agonism at an off-target receptor. | Test this compound's activity on a panel of relevant off-target receptors. | | Functional antagonism at the primary target. | At very high concentrations, some compounds can exhibit non-competitive or allosteric inhibition. Carefully analyze the dose-response curve for any bell-shaped patterns. | | Assay interference. | Run a control experiment with a reporter system in the absence of the receptor to check for direct effects of this compound on the detection method. |
By following these guidelines and carefully considering the experimental design and controls, researchers can more confidently interpret their data when investigating the effects of this compound, particularly at higher concentrations where the potential for off-target activity increases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. research.rug.nl [research.rug.nl]
- 3. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CYP2D6 Metabolism of Repinotan and Inter-subject Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during experiments involving the CYP2D6 metabolism of Repinotan.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
This compound is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] This enzyme is highly polymorphic, leading to significant inter-individual and interethnic differences in this compound's metabolism and pharmacokinetic profile.[1]
Q2: How does the CYP2D6 phenotype affect the pharmacokinetics of this compound?
The genetic makeup of an individual's CYP2D6 enzyme determines their metabolizer phenotype, which can be broadly categorized as Poor Metabolizer (PM), Intermediate Metabolizer (IM), Extensive Metabolizer (EM), and Ultrarapid Metabolizer (UM). These phenotypes significantly impact the clearance and exposure of this compound.
Studies have shown that individuals classified as Poor Metabolizers (PMs) exhibit reduced clearance of this compound, leading to a longer elimination half-life, and increased peak plasma concentrations (Cmax) and area under the curve (AUC) values compared to Extensive Metabolizers (EMs).[2] this compound demonstrates linear pharmacokinetics in EMs, who represent the majority of the Caucasian population.[2]
Q3: Are there known metabolites of this compound formed by CYP2D6?
While it is established that CYP2D6 is the primary enzyme responsible for this compound metabolism, detailed public information on the specific chemical structures of its metabolites is limited in the currently available literature. Identifying these metabolites would typically involve in vitro studies using human liver microsomes followed by structural elucidation techniques like LC-MS/MS and NMR.
Q4: Has the impact of CYP2D6 genotype on the clinical efficacy or safety of this compound been established?
This compound was investigated for the treatment of acute ischemic stroke in clinical trials.[3] While the pharmacokinetics are clearly affected by CYP2D6 phenotype, the direct impact of these variations on clinical efficacy and safety outcomes in these trials has not been extensively detailed in publicly accessible literature. For many drugs metabolized by CYP2D6, genetic variations can lead to either adverse drug reactions or a lack of therapeutic response.
Troubleshooting Guides
In Vitro Metabolism Experiments
Issue 1: High variability in this compound metabolism rates between different batches of human liver microsomes (HLMs).
-
Possible Cause: Inter-individual differences in CYP2D6 expression and activity in the liver donors used to prepare the microsomes.
-
Troubleshooting Steps:
-
Phenotype/Genotype the HLMs: Whenever possible, use HLMs from donors with known CYP2D6 genotypes (e.g., PM, EM, UM) to control for this variability.
-
Use Pooled HLMs: For general metabolism studies, using pooled HLMs from multiple donors can help average out individual differences in enzyme activity.
-
Include a Positive Control Substrate: Always include a known CYP2D6 substrate (e.g., dextromethorphan, bufuralol) as a positive control to assess the metabolic competency of each HLM batch.
-
Normalize Data: Normalize the rate of this compound metabolism to the rate of metabolism of the positive control substrate to allow for better comparison across different HLM batches.
-
Issue 2: Inconsistent or non-linear kinetics observed in this compound metabolism assays.
-
Possible Cause 1: Substrate or inhibitor concentrations are outside the linear range of the enzyme.
-
Troubleshooting Steps:
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax): Conduct preliminary experiments with a wide range of this compound concentrations to determine the kinetic parameters of the reaction. Ensure that subsequent experiments are performed at substrate concentrations well below the Km to maintain first-order kinetics.
-
-
Possible Cause 2: Technical issues with the assay setup.
-
Troubleshooting Steps:
-
Verify Incubation Conditions: Ensure consistent incubation times, temperature, and protein concentrations.
-
Check Cofactor Stability: Ensure the NADPH regenerating system is fresh and active throughout the incubation period.
-
Assess Non-specific Binding: this compound may bind to the plasticware or microsomal protein, reducing the effective substrate concentration. Use appropriate materials and consider including a protein-free control.
-
Quantification of this compound and its Metabolites by LC-MS/MS
Issue 3: Poor peak shape (e.g., tailing, fronting, splitting) for this compound or its metabolites.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Troubleshooting Steps:
-
Adjust pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Experiment with different pH values to find the optimal condition.
-
Modify Organic Solvent: Vary the type and percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.
-
-
Possible Cause 2: Column overload or contamination.
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the analytical column.
-
Implement a Guard Column: Use a guard column to protect the analytical column from contaminants in the sample matrix.
-
Column Washing: Implement a robust column washing procedure between injections to remove strongly retained compounds.
-
Issue 4: Matrix effects leading to ion suppression or enhancement.
-
Possible Cause: Co-elution of endogenous components from the biological matrix (e.g., plasma, microsomes) with the analytes of interest.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analytes from the matrix interferences.
-
Use an Internal Standard: Utilize a stable isotope-labeled internal standard for this compound and its metabolites to compensate for matrix effects.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Healthy Male Volunteers with Different CYP2D6 Phenotypes
| Parameter | Extensive Metabolizers (EMs) (n=54) | Poor Metabolizers (PMs) (n=11) |
| Clearance | Correlated with CYP2D6 phenotype | Reduced |
| Elimination Half-life | ~1 hour | Up to a mean of 11 hours |
| Peak Plasma Concentration (Cmax) | Lower | Increased |
| Area Under the Curve (AUC) | Lower | Increased |
Data synthesized from a study investigating escalating intravenous doses of this compound.
Experimental Protocols
Protocol 1: CYP2D6 Phenotyping using Dextromethorphan
This protocol provides a general outline for determining an individual's CYP2D6 phenotype using the probe drug dextromethorphan.
1. Subject Preparation:
-
Subjects should abstain from any medications known to be CYP2D6 inhibitors or inducers for at least one week prior to the study.
-
An overnight fast is typically required before administration of dextromethorphan.
2. Dextromethorphan Administration:
-
A single oral dose of dextromethorphan (e.g., 30 mg) is administered to the subject.
3. Sample Collection:
-
Urine: Urine is collected for a specified period, typically 8 to 10 hours post-dose.
-
Plasma (Alternative): Serial blood samples can be collected at various time points post-dose to determine the plasma metabolic ratio.
4. Sample Analysis:
-
The concentrations of dextromethorphan (DM) and its primary CYP2D6-mediated metabolite, dextrorphan (DX), are quantified in the collected urine or plasma samples using a validated analytical method such as HPLC or LC-MS/MS.
5. Phenotype Determination:
-
The metabolic ratio (MR) is calculated as the molar concentration of DM divided by the molar concentration of DX.
-
Subjects are classified into different metabolizer phenotypes based on established cut-off values for the MR. For urine, an MR greater than 0.3 is often used to classify individuals as Poor Metabolizers (PMs).
Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolism of this compound in vitro.
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs) from single or pooled donors.
-
This compound stock solution (in a suitable solvent like DMSO or methanol).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile).
-
Positive control CYP2D6 substrate (e.g., dextromethorphan).
-
Negative control (incubation without NADPH).
2. Incubation Procedure:
-
Pre-warm a solution of HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
Add this compound to the microsomal suspension at the desired final concentration(s).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points, collect aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.
-
Include a negative control incubation without the NADPH regenerating system to account for any non-enzymatic degradation.
-
Include a positive control incubation with a known CYP2D6 substrate.
3. Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant for the disappearance of this compound and the formation of its metabolites using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the concentration of this compound remaining over time to determine the rate of metabolism.
-
Calculate kinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualizations
Caption: Simplified metabolic pathway of this compound highlighting the primary role of CYP2D6.
Caption: A typical experimental workflow for an in vitro this compound metabolism assay.
Caption: A logical relationship diagram for troubleshooting high variability in in vitro assays.
References
Technical Support Center: Managing Repinotan-Induced Nausea and Vomiting in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing Repinotan-induced nausea and vomiting in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause nausea and vomiting?
This compound is a high-affinity, selective, full agonist of the 5-HT1A serotonin receptor with neuroprotective properties.[1][2] While its therapeutic effects are mediated through this receptor, activation of 5-HT1A receptors can also lead to serotonergic side effects, including nausea and vomiting.[3] The exact mechanisms are complex but are thought to involve the stimulation of serotonin receptors in the brain and gastrointestinal tract that are involved in the emetic reflex.[1][4]
Q2: Which animal models are appropriate for studying this compound-induced nausea and vomiting?
The choice of animal model is critical as the emetic reflex varies across species.
-
Ferrets: Ferrets are a well-established model for studying emesis as they have a vomiting reflex similar to humans. They are suitable for quantifying the frequency of retching and vomiting episodes.
-
Rats: Rats do not vomit but exhibit "pica," the consumption of non-nutritive substances like kaolin clay, as a response to nausea-inducing stimuli. Pica is a well-accepted surrogate marker for nausea in this species.
Q3: How can I assess the severity of nausea and vomiting in my animal model?
-
In Ferrets: The primary endpoints are the number of retches and vomits over a specified observation period. The latency to the first emetic episode can also be recorded.
-
In Rats: Pica is quantified by measuring the amount of kaolin consumed over a 24-hour period. A significant increase in kaolin intake compared to a vehicle control group is indicative of nausea.
Q4: What are the potential therapeutic interventions to manage this compound-induced nausea and vomiting in animal studies?
Several classes of anti-emetic drugs can be investigated to counteract these side effects. The choice of agent will depend on the suspected underlying mechanism.
-
5-HT3 Receptor Antagonists (e.g., Ondansetron, Granisetron): These are effective in blocking serotonin-mediated emesis, particularly that induced by chemotherapy.
-
Neurokinin-1 (NK1) Receptor Antagonists (e.g., Aprepitant, Fosaprepitant): These agents block the action of Substance P, a key neurotransmitter in the emetic pathway, and are effective against both acute and delayed emesis.
-
Dopamine D2 Receptor Antagonists (e.g., Domperidone, Prochlorperazine): These drugs act on the chemoreceptor trigger zone (CTZ) in the brain to inhibit vomiting.
Troubleshooting Guides
Problem 1: High variability in pica behavior in rats.
-
Possible Cause: Inconsistent habituation to kaolin.
-
Troubleshooting Steps:
-
Ensure a sufficient acclimatization period (at least 3-5 days) where rats have free access to kaolin before the start of the experiment.
-
Monitor baseline kaolin consumption to ensure stability before administering this compound.
-
House rats individually during the pica measurement period to prevent social influences on feeding behavior.
-
Ensure the kaolin pellets are palatable and of a consistent composition.
-
Problem 2: Difficulty in distinguishing between retching and vomiting in ferrets.
-
Possible Cause: Subjective observational scoring.
-
Troubleshooting Steps:
-
Clearly define the behavioral criteria for retching (rhythmic abdominal contractions without expulsion of gastric contents) and vomiting (forceful expulsion of gastric contents).
-
Use video recording to allow for blinded and repeated scoring by multiple observers to ensure inter-rater reliability.
-
Consider using a scoring system that combines frequency and severity of emetic episodes.
-
Problem 3: Anti-emetic treatment is ineffective in mitigating this compound-induced nausea.
-
Possible Cause: The chosen anti-emetic does not target the primary pathway of this compound-induced emesis. The dose or timing of the anti-emetic is suboptimal.
-
Troubleshooting Steps:
-
Re-evaluate the mechanism: this compound's primary action is on 5-HT1A receptors. While 5-HT3 antagonists are a logical first choice, consider that other pathways may be involved.
-
Test different classes of anti-emetics: Investigate the efficacy of NK1 receptor antagonists or dopamine D2 receptor antagonists, alone or in combination with a 5-HT3 antagonist.
-
Optimize dose and timing: Conduct a dose-response study for the anti-emetic. Administer the anti-emetic prior to this compound administration to ensure it has reached therapeutic levels before the onset of nausea.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Pica in Rats
| This compound Dose (mg/kg, s.c.) | Mean Kaolin Intake (g) ± SEM (n=8) | % Increase from Vehicle |
| Vehicle (Saline) | 0.8 ± 0.2 | - |
| 0.1 | 2.5 ± 0.5 | 212.5% |
| 0.3 | 5.2 ± 0.8 | 550% |
| 1.0 | 8.9 ± 1.2 | 1012.5% |
Table 2: Efficacy of Antiemetic Treatments on this compound-Induced Pica in Rats (Hypothetical Data)
| Treatment Group (n=8) | This compound Dose (mg/kg) | Mean Kaolin Intake (g) ± SEM | % Inhibition of Pica |
| Vehicle + this compound | 1.0 | 8.9 ± 1.2 | - |
| Ondansetron (1 mg/kg) + this compound | 1.0 | 4.1 ± 0.7 | 53.9% |
| Aprepitant (3 mg/kg) + this compound | 1.0 | 3.5 ± 0.6 | 60.7% |
| Domperidone (1 mg/kg) + this compound | 1.0 | 6.8 ± 0.9 | 23.6% |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Pica in Rats
-
Animals: Male Wistar rats (200-250g).
-
Housing: Individually housed in cages with standard bedding, with free access to food, water, and a pre-weighed amount of kaolin.
-
Acclimatization: Allow rats to acclimatize for at least one week, with kaolin present for the last 3-5 days.
-
Baseline Measurement: Measure food, water, and kaolin consumption for 24 hours prior to drug administration to establish a baseline.
-
Drug Administration:
-
Administer this compound or vehicle (e.g., saline) via the desired route (e.g., subcutaneous).
-
For anti-emetic studies, administer the antagonist at a predetermined time before this compound.
-
-
Data Collection: Measure the amount of kaolin, food, and water consumed, as well as body weight, at 24 and 48 hours post-administration.
-
Analysis: Compare the kaolin consumption between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of this compound-Induced Emesis in Ferrets
-
Animals: Male ferrets (1-1.5 kg).
-
Housing: Housed individually in cages that allow for easy observation of behavior.
-
Acclimatization: Allow ferrets to acclimatize to the housing and experimental procedures for at least one week.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous).
-
For anti-emetic studies, administer the antagonist prior to this compound.
-
-
Observation: Continuously observe the animals for a defined period (e.g., 4 hours) immediately following drug administration. Record the latency to the first retch/vomit, and the number of retches and vomits.
-
Data Analysis: Compare the emetic parameters between treatment groups using appropriate statistical methods (e.g., Mann-Whitney U test for non-parametric data).
Mandatory Visualizations
Caption: Therapeutic Signaling Pathway of this compound.
Caption: Putative Pathways of this compound-Induced Emesis.
Caption: Experimental Workflow for Assessing Emesis.
References
- 1. Serotonin receptor physiology: relation to emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 3. This compound, A 5-HT1A agonist, in the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin - Wikipedia [en.wikipedia.org]
Technical Support Center: Repinotan Stability in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Repinotan in long-term experiments. The information is presented in a question-and-answer format to directly address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride stock solutions?
A1: For optimal stability, this compound hydrochloride stock solutions should be stored under the following conditions:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
It is crucial to store the solutions in sealed containers to protect them from moisture. For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[1]
Q2: What are the primary known stability concerns for this compound in solution?
A2: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, the primary stability concerns in solution are potential hydrolysis and oxidation, particularly over long-term experiments at non-ideal temperatures or pH values. The sulfonamide and secondary amine functional groups are the most likely sites of degradation.
Q3: How can I visually assess if my this compound solution has degraded?
A3: A change in the color or clarity of the this compound solution can be an initial indicator of degradation. Any precipitation or haziness is also a sign of potential instability. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of stability.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective full agonist of the serotonin 5-HT1A receptor.[2][3] Its neuroprotective effects are believed to be mediated through the activation of this receptor, leading to neuronal hyperpolarization via G protein-coupled inwardly rectifying K+ channels. This action inhibits neuron firing and reduces glutamate release, protecting neurons from overexcitation.[4][5] The signaling pathway also involves the activation of the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway and the extracellular signal-regulated kinase (ERK) pathway, leading to increased expression of the anti-apoptotic protein Bcl-2 and inhibition of caspase-3 activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity of this compound over time. | Chemical degradation of this compound in the experimental medium. | 1. Verify Storage: Ensure stock solutions have been stored correctly and are within their recommended shelf life. 2. Prepare Fresh Solutions: Always use freshly prepared working solutions for your experiments. 3. pH and Temperature Control: Maintain the pH and temperature of your experimental medium within a stable and appropriate range. Avoid extremes of pH. 4. Perform Stability Check: If degradation is suspected, perform a stability analysis of your this compound solution under your experimental conditions using a stability-indicating method like HPLC. |
| Inconsistent or variable experimental results. | Inconsistent concentration of active this compound due to degradation. | 1. Standardize Solution Preparation: Implement a strict protocol for the preparation and handling of this compound solutions. 2. Aliquot Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Protect from Light: While not explicitly stated as a major concern in the available literature, it is good practice to protect solutions from prolonged exposure to light. 4. Analyze Purity: Periodically check the purity and concentration of your stock solutions using a validated analytical method. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | 1. Forced Degradation Study: Conduct a forced degradation study (see protocol below) to generate potential degradation products and identify their retention times. This will help in confirming if the unexpected peaks correspond to this compound degradants. 2. Mass Spectrometry Analysis: Use LC-MS to identify the mass of the unknown peaks and infer their potential structures. 3. Optimize Chromatography: Adjust your HPLC method to achieve better separation between the parent this compound peak and any degradation products. |
| Precipitation in the experimental medium. | Poor solubility or degradation leading to insoluble products. | 1. Check Solubility: Confirm the solubility of this compound in your specific experimental medium at the desired concentration. 2. Adjust pH: The solubility of amine-containing compounds can be pH-dependent. Ensure the pH of your medium is suitable for maintaining this compound in solution. 3. Filter Solution: If precipitation is observed upon thawing or dilution, filter the solution through a 0.22 µm filter before use. However, this should be followed by a concentration check. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Hydrochloride Stock Solutions
| Storage Temperature | Recommended Maximum Storage Duration | Key Considerations |
| -80°C | 6 months | Sealed container, protect from moisture. |
| -20°C | 1 month | Sealed container, protect from moisture. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound. This is a crucial step in developing a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions (acidic, basic, oxidative, and thermal) and to assess the specificity of an analytical method.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
Heating block or water bath
-
HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the this compound stock solution at 80°C for 48 hours.
-
Control Sample: Keep the this compound stock solution at room temperature, protected from light.
-
-
Sample Neutralization (for acid and base hydrolysis samples): Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of NaOH and HCl, respectively.
-
Analysis:
-
Analyze all samples (stressed and control) by a suitable HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main this compound peak.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify the degradation product peaks.
-
Calculate the percentage degradation of this compound under each stress condition.
-
The analytical method is considered "stability-indicating" if it can resolve the this compound peak from all the degradation product peaks.
-
Mandatory Visualizations
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 4. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
Repinotan Technical Support Center: Overcoming Blood-Brain Barrier Transport Challenges
Welcome to the Repinotan Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on blood-brain barrier (BBB) transport.
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter when studying the effects of this compound in the central nervous system (CNS).
| Problem | Possible Cause | Suggested Solution |
| Low or inconsistent neuroprotective effects observed in animal models. | Suboptimal Brain Concentration: While this compound can cross the blood-brain barrier, achieving a therapeutic concentration at the target site is crucial for efficacy.[1] Factors such as the animal model, timing of administration, and dosage can influence brain levels. | Dose-Response and Time-Window Optimization: Conduct a dose-response study to determine the optimal dosage for your specific animal model and injury paradigm. Published studies in rodent models of stroke and traumatic brain injury have shown significant neuroprotection at intravenous infusion rates ranging from 3 to 10 µg/kg/hour.[2] Consider the therapeutic window; in some models, this compound has shown efficacy even when administered up to 5 hours after the initial insult.[2] |
| Metabolic Differences: this compound is metabolized by cytochrome P450 enzymes, primarily CYP2D6.[3] Different animal species and even strains can have varying metabolic rates, affecting the plasma and subsequently brain concentrations of the drug. | Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies in your animal model to determine the plasma concentration and brain-to-plasma ratio of this compound. This will provide a clearer picture of its disposition and help in adjusting the dosing regimen. | |
| Difficulty in replicating published neuroprotective efficacy data. | Variability in Experimental Models: Animal models of neurological disorders can have inherent variability. The extent of BBB disruption can also vary, which may affect drug penetration. | Standardize Experimental Procedures: Ensure strict standardization of your surgical procedures, injury induction, and animal care to minimize variability. Monitor physiological parameters that can influence outcomes. |
| Formulation and Administration Issues: The formulation and route of administration can impact the bioavailability and brain uptake of this compound. | Use Appropriate Vehicle and Route: For preclinical studies, intravenous infusion is a common route of administration that provides controlled plasma concentrations.[2] Ensure this compound is properly solubilized in a suitable vehicle. | |
| Need to enhance this compound delivery to the brain for a specific application. | Standard formulation may not provide sufficient brain concentration for the desired effect in a novel model or for targeting a specific brain region. | Advanced Drug Delivery Systems: Consider formulating this compound into nanoparticles or liposomes. These carrier systems can be designed to protect the drug from rapid metabolism and can be surface-modified with ligands that target receptors on the BBB (e.g., transferrin receptor, insulin receptor) to facilitate receptor-mediated transcytosis. While specific data for this compound is not available, this is a proven strategy for other CNS drugs. |
Frequently Asked Questions (FAQs)
Q1: Does this compound cross the blood-brain barrier?
A1: Yes, preclinical studies have shown that radiolabeled this compound ([14C]this compound) readily crosses the intact blood-brain barrier in healthy rats. The distribution equilibrium of the free drug between blood and brain is achieved almost immediately after the start of an intravenous infusion, indicating rapid and extensive penetration into the CNS.
Q2: What are the known physicochemical properties of this compound that favor BBB transport?
Q3: Why did this compound fail in clinical trials for stroke if it crosses the BBB?
A3: While this compound was well-tolerated in clinical trials, it did not demonstrate sufficient efficacy in improving outcomes in patients with acute ischemic stroke. The reasons for this "bench-to-bedside" translation failure are likely multifactorial and not necessarily due to a lack of BBB penetration. Factors could include the complexity of the stroke pathology in humans compared to animal models, the specific patient population, the timing of drug administration, and the dosing regimen used in the clinical setting.
Q4: What is the mechanism of action of this compound in the brain?
A4: this compound is a potent and selective full agonist of the serotonin 1A (5-HT1A) receptor. Its neuroprotective effects are believed to be mediated through the activation of these receptors, which leads to neuronal hyperpolarization, inhibition of glutamate release, and activation of anti-apoptotic pathways.
Q5: Are there any known strategies to improve the brain uptake of 5-HT1A receptor agonists like this compound?
A5: While specific studies on enhancing this compound's BBB transport are not available, general strategies for improving CNS drug delivery can be considered. These include the use of nanocarriers like liposomes and polymeric nanoparticles. These systems can be engineered to increase the circulation time of the drug and can be functionalized with targeting moieties to facilitate transport across the BBB. For other 5-HT1A agonists, formulation strategies have been explored to improve their therapeutic index for CNS disorders.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound, demonstrating its neuroprotective efficacy in various animal models.
Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
| Dosage (i.v. infusion) | Infarct Volume Reduction (%) | Reference |
| 3 µg/kg/h | 65% | |
| 10 µg/kg/h | 65% | |
| 10 µg/kg/h (delayed 5h) | 43% |
Table 2: Neuroprotective Efficacy of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Dosage (i.v. infusion) | Infarct Volume Reduction (%) | Reference |
| 1 µg/kg/h | 81% | |
| 10 µg/kg/h | 97% | |
| 100 µg/kg/h | 84% | |
| 10 µg/kg/h (delayed 5h) | 81% |
Table 3: Neuroprotective Efficacy of this compound in a Rat Model of Acute Subdural Hematoma
| Dosage (i.v. infusion) | Infarct Volume Reduction (%) | Reference |
| 3 µg/kg/h | 65% | |
| 10 µg/kg/h | 65% | |
| 3 µg/kg/h (delayed 5h) | 54% |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to studying the BBB transport and efficacy of this compound.
In Situ Brain Perfusion Technique
This technique allows for the precise measurement of the transport of a compound across the BBB in a controlled manner.
Objective: To determine the brain uptake rate of this compound.
Materials:
-
Anesthetized rat
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of this compound and a vascular space marker (e.g., [14C]sucrose).
-
Surgical instruments for cannulation of the carotid artery.
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Expose the common carotid artery and ligate its external branches.
-
Insert a cannula into the common carotid artery, pointing towards the brain.
-
Begin perfusion with the buffer at a constant flow rate (e.g., 10 mL/min).
-
After a short pre-perfusion with buffer alone to wash out the blood, switch to the perfusion buffer containing this compound and the vascular marker.
-
Perfuse for a defined period (e.g., 30 seconds to 5 minutes).
-
Decapitate the animal and collect the brain.
-
Determine the concentration of this compound and the vascular marker in a brain homogenate and in the perfusion fluid using an appropriate analytical method (e.g., LC-MS/MS or scintillation counting for radiolabeled compounds).
-
Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.
Quantification of this compound in Brain Tissue by LC-MS/MS
Objective: To measure the concentration of this compound in brain tissue samples.
Materials:
-
Brain tissue homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard (e.g., a stable isotope-labeled version of this compound)
-
Organic solvents for extraction (e.g., acetonitrile, methanol)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Homogenize a known weight of brain tissue in a suitable buffer.
-
Add a known amount of the internal standard to the homogenate.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant. For cleaner samples, this can be further purified using SPE.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard, using a standard curve prepared in a similar matrix.
Visualizations
Signaling Pathway of this compound's Neuroprotective Action
Caption: this compound's neuroprotective signaling cascade.
Experimental Workflow for Assessing this compound's BBB Transport
Caption: Experimental workflow for BBB transport studies.
Logical Relationship for Troubleshooting Low Efficacy
Caption: Troubleshooting logic for low efficacy experiments.
References
- 1. scispace.com [scispace.com]
- 2. Neuroprotective efficacy of this compound HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of escalating doses of intravenous this compound in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Repinotan and Buspirone
In the landscape of neuroprotective agent development, both Repinotan and buspirone have emerged as compounds of interest, primarily targeting serotonergic pathways. This guide provides a comprehensive comparison of their neuroprotective efficacy, drawing upon preclinical experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two molecules.
Mechanism of Action
This compound , a high-affinity 5-HT1A receptor agonist, exerts its neuroprotective effects through multiple mechanisms.[1][2] Activation of pre- and post-synaptic 5-HT1A receptors leads to neuronal hyperpolarization, which in turn inhibits neuronal firing and reduces the release of the excitatory neurotransmitter glutamate.[1][2] This action mitigates excitotoxicity, a primary driver of neuronal damage in ischemic conditions. Furthermore, this compound has been shown to modulate the expression of proteins involved in apoptosis and neuronal survival, such as Bcl-2 and caspase-3.[2]
Buspirone , traditionally known as an anxiolytic, also demonstrates neuroprotective properties. Its primary mechanism involves partial agonism at 5-HT1A receptors. Additionally, buspirone acts as a dopamine D2 receptor antagonist and has been shown to possess anti-inflammatory and antioxidant properties. In models of neurodegeneration, buspirone has been observed to reduce neuroinflammation, enhance mitochondrial function, and upregulate neuroprotective factors like brain-derived neurotrophic factor (BDNF).
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data from key preclinical studies, providing a side-by-side comparison of the neuroprotective effects of this compound and buspirone in various models of neuronal injury.
Table 1: Neuroprotective Efficacy of this compound in Models of Cerebral Ischemia and Traumatic Brain Injury
| Experimental Model | Species | Drug Administration | Key Efficacy Endpoint | Results (% reduction in infarct volume or neuronal damage) |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Rat | 3 µg/kg i.v. bolus | Infarct Volume | 73% reduction |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Rat | 3 and 10 µg/kg/hr i.v. infusion | Infarct Volume | 65% reduction |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Rat | 10 µg/kg/hr i.v. infusion (delayed 5 hrs) | Infarct Volume | 43% reduction |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Rat | 10 µg/kg/hr i.v. infusion (immediate) | Infarct Volume | 97% reduction |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Rat | 10 µg/kg/hr i.v. infusion (delayed 5 hrs) | Infarct Volume | 81% reduction |
| Acute Subdural Hematoma | Rat | 3 and 10 µg/kg/hr i.v. infusion | Infarct Volume | 65% reduction |
| Acute Subdural Hematoma | Rat | 3 µg/kg/hr i.v. infusion (delayed 5 hrs) | Infarct Volume | 54% reduction |
Table 2: Neuroprotective Efficacy of Buspirone in a Model of Parkinson's Disease
| Experimental Model | Species | Drug Administration | Key Efficacy Endpoint | Results |
| Rotenone-induced Parkinson's Disease | Mouse | 1, 3, or 10 mg/kg i.p. for 21 days | Behavioral Deficits (Open Field Test) | High dosages (3 and 10 mg/kg) prevented behavioral impairments. |
| Rotenone-induced Parkinson's Disease | Mouse | 10 mg/kg i.p. for 21 days | Degeneration of TH-positive neurons | Prevented degeneration. |
| Rotenone-induced Parkinson's Disease | Mouse | 1, 3, or 10 mg/kg i.p. for 21 days | Neuroinflammation (IL-1β and IL-6 expression) | Attenuated the induction of inflammatory cytokines. |
| Rotenone-induced Parkinson's Disease | Mouse | 1, 3, or 10 mg/kg i.p. for 21 days | Upregulation of Neuroprotective Factors (BDNF, ADNP) | Upregulated expression in various brain regions. |
Experimental Protocols
This compound: Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of focal cerebral ischemia.
Methodology:
-
Animal Model: Adult male rats are used.
-
Induction of Ischemia: Anesthesia is induced, and the middle cerebral artery (MCA) is occluded. For permanent MCAO (pMCAO), the occluding filament is left in place. For transient MCAO (tMCAO), the filament is withdrawn after a defined period (e.g., 2 hours) to allow for reperfusion.
-
Drug Administration: this compound is administered intravenously, either as a bolus injection or a continuous infusion, at various doses and time points relative to the onset of ischemia.
-
Assessment of Neuroprotection: At a predetermined time point after MCAO (e.g., 24 hours or 7 days), the animals are euthanized, and their brains are removed. The brains are then sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.
Buspirone: Rotenone-Induced Parkinson's Disease Model
Objective: To assess the neuroprotective effects of buspirone in a mouse model of Parkinson's disease.
Methodology:
-
Animal Model: C57BL/6 mice are used.
-
Induction of Parkinson's-like Pathology: Rotenone (10 mg/kg) is administered daily via intraperitoneal (i.p.) injection for 21 days to induce neurodegeneration.
-
Drug Administration: Buspirone (at doses of 1, 3, or 10 mg/kg) is administered daily via i.p. injection for 21 days, either alone or in combination with rotenone.
-
Behavioral Assessment: The open field test is conducted to evaluate locomotor activity and exploratory behavior.
-
Neurochemical and Histological Analysis: Following the treatment period, brain tissue is collected. Levels of inflammatory markers (e.g., IL-1β, IL-6) and neuroprotective factors (e.g., BDNF) are measured using techniques like qPCR or ELISA. Immunohistochemistry is performed to assess the survival of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum.
Signaling Pathways
The neuroprotective effects of this compound and buspirone are mediated by distinct yet partially overlapping signaling pathways.
This compound Signaling Pathway
Buspirone Signaling Pathway
References
A Comparative Analysis of Repinotan and 8-OH-DPAT in Preclinical Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for effective neuroprotective strategies against ischemic stroke, selective agonists of the serotonin 1A (5-HT1A) receptor have emerged as a promising therapeutic avenue. Activation of these receptors has been shown to mitigate neuronal damage through various mechanisms, including the reduction of excitotoxicity and inflammation. This guide provides a detailed comparison of two prominent 5-HT1A receptor agonists, Repinotan (BAY x 3702) and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), based on their performance in animal models of ischemia. While direct head-to-head comparative studies are limited, this document synthesizes available preclinical data to offer an objective overview of their neuroprotective efficacy, mechanisms of action, and the experimental protocols under which these effects were observed.
Comparative Efficacy in Animal Models of Ischemia
Both this compound and 8-OH-DPAT have demonstrated significant neuroprotective effects in various animal models of cerebral ischemia. The quantitative data from key studies are summarized below to facilitate a comparative assessment of their potency and therapeutic window.
This compound: Neuroprotective Effects
This compound has been extensively studied in models of focal cerebral ischemia, such as permanent and transient middle cerebral artery occlusion (pMCAO and tMCAO), as well as in a model of acute subdural hematoma. It has shown a robust dose-dependent reduction in infarct volume with a notable therapeutic window.[1][2]
| Animal Model | Drug Administration | Dosage | Therapeutic Window | Infarct Volume Reduction | Reference |
| Permanent MCAO (Rat) | Triple bolus i.v. | 3 µg/kg | - | 73% | [1][3] |
| Continuous i.v. infusion (4h) | 3 and 10 µg/kg/h | Immediate | 65% | [1] | |
| Continuous i.v. infusion | 10 µg/kg/h | Up to 5 hours post-occlusion | 43% | ||
| Transient MCAO (Rat) | Continuous i.v. infusion (4h) | 10 µg/kg/h | Immediate | 97% | |
| Continuous i.v. infusion | 10 µg/kg/h | Up to 5 hours post-reperfusion | 81% | ||
| Acute Subdural Hematoma (Rat) | Continuous i.v. infusion | 3 and 10 µg/kg/h | Immediate | 65% | |
| Continuous i.v. infusion | 3 µg/kg/h | Up to 5 hours post-injury | 54% |
8-OH-DPAT: Neuroprotective Effects
8-OH-DPAT has also shown neuroprotective properties in models of both focal and global cerebral ischemia. The available data highlights its ability to reduce neuronal death and associated astroglial reactivity.
| Animal Model | Drug Administration | Dosage | Therapeutic Window | Outcome | Reference |
| Cortical Devascularization (Rat) | Intraperitoneal injection | 1 mg/kg | 2 and 24 hours post-lesion | Reduced neuronal death, dendrite loss, and astroglial hypertrophy/hyperplasia. | |
| Global Cerebral Ischemia (Rat, 2-vessel occlusion) | Continuous i.v. infusion | 125 µg/kg/h | - | Significantly higher number of viable CA1 neurons (105,200 vs 49,900 in vehicle). |
Mechanisms of Neuroprotection
The neuroprotective effects of both this compound and 8-OH-DPAT are primarily mediated through the activation of 5-HT1A receptors. However, the downstream signaling pathways and cellular mechanisms appear to be multifaceted and may differ in some aspects.
This compound: Mechanism of Action
This compound, a highly selective 5-HT1A receptor agonist, exerts its neuroprotective effects through several key mechanisms. Its action is blocked by the specific 5-HT1A receptor antagonist WAY 100635, confirming its receptor-mediated effects. The proposed mechanisms include:
-
Neuronal Hyperpolarization: Activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels, leading to neuronal hyperpolarization. This increases the threshold for neuronal firing and reduces neuronal excitability.
-
Inhibition of Glutamate Release: By hyperpolarizing presynaptic terminals, this compound reduces the release of the excitotoxic neurotransmitter glutamate.
-
Modulation of Apoptotic Pathways: this compound has been shown to affect the expression of the anti-apoptotic protein Bcl-2 and suppress the activity of caspase-3, a key executioner enzyme in apoptosis, through MAPK and PKCα signaling.
-
Trophic Factor Regulation: It influences the levels of serotonergic glial growth factor S-100β and Nerve Growth Factor (NGF).
8-OH-DPAT: Mechanism of Action
8-OH-DPAT, a full 5-HT1A receptor agonist, also demonstrates neuroprotective effects that are mediated by this receptor, as its actions are antagonized by WAY-100635. The proposed mechanisms for 8-OH-DPAT include:
-
Neuronal Protection and Reduced Astroglial Reaction: Studies have shown that 8-OH-DPAT treatment reduces neuronal death and diminishes the reactive response of astrocytes (hypertrophy and hyperplasia) following ischemic injury.
-
Modulation of S100B Release: Activation of 5-HT1A receptors by 8-OH-DPAT leads to an increase in the release of the trophic factor S100B from astrocytes.
-
Induction of Hypothermia: A potential confounding factor or contributing mechanism to its neuroprotective effect is the induction of hypothermia, which is itself a known neuroprotectant.
-
PKCδ and p47phox Interaction: Recent evidence suggests a role for the interaction between Protein Kinase C delta (PKCδ) and the NADPH oxidase subunit p47phox in the cellular effects of 8-OH-DPAT.
References
Validating Repinotan's Efficacy: A Comparative Analysis with the 5-HT1A Antagonist WAY 100635
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Repinotan and its Antagonism by WAY 100635
This compound has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and traumatic brain injury.[1][2][3][4] Its efficacy is attributed to its agonist activity at the 5-HT1A receptor, leading to neuronal hyperpolarization and a reduction in glutamate release.[1] Crucially, the specific 5-HT1A receptor antagonist WAY 100635 has been shown to block these neuroprotective properties, confirming the on-target mechanism of this compound.
Quantitative Analysis of Neuroprotective Effects
The following table summarizes the neuroprotective efficacy of this compound in a preclinical model of stroke and illustrates the antagonistic effect of WAY 100635. The data is based on studies investigating infarct volume reduction in animal models of middle cerebral artery occlusion (MCAO). While direct side-by-side quantitative data from a single published study is not available, the consistent reports of complete blockade of this compound's effects by WAY 100635 allow for a representative compilation.
| Treatment Group | Intervention | Dose Range | Outcome Measure | Result |
| Control (Ischemia) | Vehicle | - | Infarct Volume | Baseline (No reduction) |
| This compound | This compound HCl | 3 µg/kg (bolus) to 10 µg/kg/hr (infusion) | Infarct Volume Reduction | Up to 73% reduction |
| This compound + Antagonist | This compound HCl + WAY 100635 | This compound (as above) + WAY 100635 | Infarct Volume Reduction | Neuroprotective effect is blocked |
Receptor Binding Affinity
The interaction of this compound and WAY 100635 with the 5-HT1A receptor is further elucidated by their binding affinities (Ki), which represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Target | Binding Affinity (Ki) | Compound Type |
| This compound | 5-HT1A | ~1 nM | Agonist |
| WAY 100635 | 5-HT1A | ~0.39 nM | Antagonist |
Experimental Protocols
To validate the 5-HT1A receptor-mediated efficacy of a compound like this compound, a standard in vivo antagonism study is employed. Below is a detailed methodology for a representative experiment.
In Vivo Model of Focal Cerebral Ischemia and Antagonism Study
1. Animal Model:
-
Species: Adult male Wistar rats (250-300g).
-
Model: Permanent middle cerebral artery occlusion (pMCAO). This model reliably induces a reproducible ischemic brain injury.
2. Surgical Procedure (pMCAO):
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a midline skin incision in the neck to expose the right common carotid artery.
-
Introduce a nylon monofilament suture into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery.
-
Confirm occlusion by monitoring cerebral blood flow.
3. Drug Administration:
-
Acclimatization: Animals are acclimatized to handling and injection procedures for several days before the experiment.
-
Grouping: Animals are randomly assigned to three groups:
-
Group 1 (Vehicle Control): Receives a vehicle solution (e.g., saline) intravenously.
-
Group 2 (this compound): Receives this compound HCl (e.g., 3 µg/kg) as an intravenous bolus immediately after MCAO.
-
Group 3 (this compound + WAY 100635): Receives WAY 100635 (e.g., 1 mg/kg, i.p.) 30 minutes prior to the administration of this compound HCl (3 µg/kg, i.v.) post-MCAO.
-
-
Administration Route: Intravenous (i.v.) for this compound to ensure rapid systemic distribution, and intraperitoneal (i.p.) for WAY 100635 to allow for pre-treatment and receptor occupancy before the agonist is introduced.
4. Outcome Assessment:
-
Duration: Animals are monitored for a set period (e.g., 24 or 48 hours) post-MCAO.
-
Infarct Volume Measurement:
-
At the end of the observation period, animals are euthanized, and their brains are removed.
-
Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.
-
The area of infarction in each brain slice is quantified using imaging software.
-
The total infarct volume is calculated by integrating the infarct areas across all slices.
-
-
Statistical Analysis: Infarct volumes between the different treatment groups are compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine statistical significance.
Visualizing the Mechanism and Workflow
To further clarify the interactions and experimental design, the following diagrams are provided.
Caption: Signaling pathway of this compound and its blockade by WAY 100635.
Caption: Workflow for an in vivo antagonism study.
Caption: Logical framework for validating this compound's mechanism of action.
References
- 1. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist this compound HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy of this compound HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
Repinotan BRAINS Trial: A Critical Analysis in the Landscape of Acute Ischemic Stroke Neuroprotection
A comparative guide for researchers and drug development professionals on the clinical trial data of Repinotan, a 5-HT1A agonist, in the context of contemporaneous neuroprotective strategies for acute ischemic stroke.
The quest for a neuroprotective agent to mitigate the devastating consequences of acute ischemic stroke has been fraught with challenges, with numerous promising preclinical candidates failing to demonstrate efficacy in human trials. Among these was this compound (BAYx3702), a potent and selective serotonin 1A (5-HT1A) receptor agonist. This guide provides a critical analysis of the this compound BRAINS (Bayer Randomized Acute Ischemia Neuroprotectant Study) clinical trial data, placing it in perspective with other neuroprotective trials of its era: the Enlimomab Acute Stroke Trial and the GAIN (Glycine Antagonist in Neuroprotection) Americas trial.
Executive Summary
The this compound BRAINS program, culminating in a Phase IIb trial, investigated the efficacy and safety of this compound in patients with acute ischemic stroke. While preclinical studies demonstrated significant neuroprotective effects, the clinical trials ultimately failed to show a clinical benefit.[1] This guide delves into the quantitative outcomes, experimental designs, and underlying mechanisms of the BRAINS trial and its comparators to provide a comprehensive resource for the scientific community.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data from the this compound BRAINS Phase IIb trial and the comparator Enlimomab and GAIN Americas trials.
Table 1: Efficacy Outcomes of this compound BRAINS, Enlimomab, and GAIN Americas Trials
| Parameter | This compound BRAINS Phase IIb Trial | Enlimomab Acute Stroke Trial | GAIN Americas Trial |
| Primary Efficacy Endpoint | Barthel Index (BI) ≥85 at 3 months | Modified Rankin Scale (mRS) score at 90 days | Barthel Index (BI) trichotomized (0-55, 60-90, 95-100) at 3 months |
| This compound Group (BI ≥85) | 37.1% (127 of 342) | N/A | N/A |
| Placebo Group (BI ≥85) | 42.4% (143 of 337) | N/A | N/A |
| P-value | 0.149[1] | 0.004 (worse outcome on mRS for Enlimomab)[2][3] | 0.79 (no significant improvement with gavestinel)[4] |
| Secondary Efficacy Endpoints | Not specified in detail in available sources. | Barthel Index, NIH Stroke Scale, survival. | 3-month survival, proportion functionally independent (BI 95-100). |
| Proportion Functionally Independent (BI 95-100) | Not reported | Not reported | Gavestinel: 39%, Placebo: 37% |
Table 2: Safety Outcomes of this compound BRAINS, Enlimomab, and GAIN Americas Trials
| Parameter | This compound BRAINS Phase II Dose-Finding Trial | Enlimomab Acute Stroke Trial | GAIN Americas Trial |
| Most Common Adverse Events | Headache (21.3% to 35% with this compound vs. 24.1% with placebo) | Infections and fever (significantly more with enlimomab) | No serious safety issues reported. |
| Most Common Severe Adverse Events | Neurological worsening, cerebral hemorrhage, brain edema. | Not specified in detail, but associated with poor outcome or death. | Not specified. |
| Mortality | Similar between placebo and this compound groups. | Higher in the enlimomab group (22.2% vs. 16.2% in placebo) | No statistically significant difference in 3-month survival. |
Experimental Protocols
A detailed understanding of the methodologies employed in these trials is crucial for a critical appraisal of their outcomes.
This compound BRAINS Trial (Phase IIb)
-
Official Title: A Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate the Efficacy, Safety, Tolerability, and Pharmacokinetic/Pharmacodynamic Effects of a Targeted Exposure of Intravenous this compound in Patients With Acute Ischemic Stroke.
-
Patient Population: 681 patients with acute ischemic stroke of hemispheric localization, with a National Institutes of Health Stroke Scale (NIHSS) total score of 8 to 23.
-
Intervention: A continuous 72-hour intravenous infusion of this compound or placebo, initiated within 4.5 hours of symptom onset. A Point-of-Care test was used to adjust the infusion rate.
-
Primary Endpoint: The primary efficacy variable was the response rate on the Barthel Index (BI), with a score of ≥85 indicating a good outcome, at 3 months.
-
Randomization and Blinding: The study was a double-blind, placebo-controlled, parallel-group, multicenter trial. Patients were stratified based on whether they received tissue plasminogen activator (t-PA).
Enlimomab Acute Stroke Trial
-
Patient Population: 625 patients with ischemic stroke.
-
Intervention: Intravenous administration of Enlimomab (a murine anti-ICAM-1 antibody) or placebo within 6 hours of stroke onset, given over 5 days.
-
Primary Endpoint: Response to therapy at 90 days on the Modified Rankin Scale (mRS).
-
Randomization and Blinding: Randomized, placebo-controlled trial.
GAIN Americas Trial
-
Patient Population: 1367 ischemic stroke patients with a predefined level of limb weakness and functional independence prior to the stroke.
-
Intervention: Intravenous loading dose of gavestinel (a glycine site antagonist of the NMDA receptor) or placebo, followed by maintenance doses every 12 hours for 3 days, administered within 6 hours of symptom onset.
-
Primary Endpoint: Functional capability at 3 months, measured by the Barthel Index (BI) with scores trichotomized into three categories: dead/0-55, 60-90, and 95-100.
-
Randomization and Blinding: Randomized, double-blind, placebo-controlled trial.
Mechanism of Action and Experimental Workflow
This compound's neuroprotective properties were hypothesized to stem from its agonistic activity at the 5-HT1A receptor, which is known to be involved in neuronal protection against excitotoxicity.
The proposed mechanism of action for this compound in ischemic stroke involves the activation of 5-HT1A receptors, leading to a cascade of intracellular events aimed at reducing neuronal damage.
Critical Analysis and Conclusion
The this compound BRAINS trial, like the Enlimomab and GAIN Americas trials, ultimately did not demonstrate a significant clinical benefit for patients with acute ischemic stroke. The reasons for this failure are likely multifactorial and highlight the immense challenges in translating preclinical neuroprotective findings to the complex clinical scenario of human stroke.
Several factors may have contributed to the neutral outcome of the BRAINS trial. The therapeutic window of 4.5 hours, while ambitious for its time, may still have been too late to salvage a significant amount of ischemic brain tissue. The heterogeneity of stroke pathophysiology and the complexity of the ischemic cascade may also mean that targeting a single pathway, such as the 5-HT1A receptor, is insufficient to produce a clinically meaningful effect.
The comparison with the Enlimomab and GAIN trials is instructive. The Enlimomab trial, targeting inflammation, not only failed to show benefit but resulted in worse outcomes, underscoring the potential for harm when modulating the immune response in the acute phase of stroke. The GAIN trial, targeting excitotoxicity via the NMDA receptor, also yielded neutral results, suggesting that this pathway, while critical in preclinical models, may be difficult to effectively and safely modulate in humans.
References
- 1. A randomized, double-blind, placebo-controlled trial to evaluate the efficacy, safety, tolerability, and pharmacokinetic/pharmacodynamic effects of a targeted exposure of intravenous this compound in patients with acute ischemic stroke: modified Randomized Exposure Controlled Trial (mRECT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of anti-ICAM-1 therapy in ischemic stroke: results of the Enlimomab Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. Glycine antagonist in neuroprotection for patients with acute stroke: GAIN Americas: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Repinotan Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of Repinotan, a potent 5-HT1A receptor agonist, across different species. The information presented herein is intended to support researchers and drug development professionals in understanding the cross-species differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Executive Summary
This compound exhibits significant interspecies differences in its pharmacokinetic profile. While human pharmacokinetic data is well-characterized, detailed quantitative data in preclinical species such as rats and rhesus monkeys is less readily available in publicly accessible literature. This guide synthesizes the available information to highlight key differences in parameters like half-life and metabolic pathways, which are crucial for the translation of preclinical findings to clinical applications.
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters for this compound in humans, rats, and rhesus monkeys. It is important to note that direct comparative studies with identical dosing and analytical methods are limited, and therefore, the data should be interpreted with caution.
| Pharmacokinetic Parameter | Human (Extensive Metabolizers) | Rat | Rhesus Monkey |
| Half-life (t½) | ~1 hour[1] | ~0.6 hours | ~0.4 hours |
| Time to Reach Steady State (Css) | 4-5 hours (intravenous infusion)[1] | Not Available | Not Available |
| Clearance (CL) | Correlated with CYP2D6 phenotype[1] | Not Available | Not Available |
| Peak Plasma Concentration (Cmax) | Dose-proportional with intravenous infusion | Not Available | Not Available |
| Area Under the Curve (AUC) | Dose-proportional with intravenous infusion | Not Available | Not Available |
| Volume of Distribution (Vd) | Not specified | Not Available | Not Available |
| Oral Bioavailability | Development for oral formulation discontinued[2] | Not Available | Not Available |
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not extensively published. However, based on typical pharmacokinetic study designs, the following methodologies are likely to have been employed.
Animal Studies (Rat and Rhesus Monkey)
-
Drug Administration: For intravenous (IV) studies, this compound would have been administered as a bolus injection or a continuous infusion into a major vein (e.g., femoral or jugular vein in rats, cephalic or saphenous vein in monkeys). For oral (PO) studies, the drug would have been administered via oral gavage.
-
Blood Sampling: Serial blood samples would have been collected at predetermined time points post-dosing from a cannulated artery or vein. For rats, this is often the jugular or carotid artery, while for monkeys, it could be the femoral or saphenous vein.
-
Plasma Preparation: Blood samples would be collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma would then be stored frozen until analysis.
-
Bioanalytical Method: The concentration of this compound in plasma samples would be determined using a validated bioanalytical method, likely high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Human Studies
Human pharmacokinetic studies of this compound have been more extensively documented.
-
Study Design: Studies have been conducted in healthy male volunteers, including individuals phenotyped as extensive and poor metabolizers for the CYP2D6 enzyme.[1]
-
Drug Administration: this compound has been administered as an intravenous infusion over a range of doses and durations.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were measured to determine non-compartmental pharmacokinetic parameters.
Signaling Pathway of this compound
This compound exerts its neuroprotective effects through its action as a potent and selective agonist of the 5-hydroxytryptamine receptor 1A (5-HT1A). The activation of this G-protein coupled receptor initiates a signaling cascade that leads to neuronal protection.
Caption: this compound's neuroprotective signaling cascade.
The binding of this compound to the 5-HT1A receptor activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. This hyperpolarization decreases neuronal firing and subsequently reduces the release of the excitatory neurotransmitter glutamate. Additionally, 5-HT1A receptor activation stimulates the mitogen-activated protein kinase (MAPK) pathway, which, through protein kinase C alpha (PKCα), leads to the inhibition of caspase-3, a key enzyme in the apoptotic cascade.
Experimental Workflow for Preclinical Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting preclinical pharmacokinetic studies of a compound like this compound.
Caption: Workflow of preclinical pharmacokinetic analysis.
Discussion and Conclusion
The available data indicate that this compound has a shorter half-life in rats and rhesus monkeys compared to humans. This is a critical consideration for designing preclinical efficacy and toxicology studies, as the dosing regimen needs to be adjusted to maintain therapeutic concentrations. The primary route of metabolism in humans involves the CYP2D6 enzyme, and individuals with different phenotypes (extensive vs. poor metabolizers) exhibit significantly different clearance rates. The metabolic pathways in preclinical species have not been as thoroughly elucidated in the reviewed literature.
The lack of comprehensive, publicly available oral bioavailability data for this compound in any species, including the discontinuation of its oral formulation development for human use, suggests that the compound may have challenges with oral absorption or significant first-pass metabolism.
For drug development professionals, the observed cross-species differences underscore the importance of conducting thorough pharmacokinetic studies in relevant animal models to inform human dose projections and to understand the potential for variability in clinical outcomes. The signaling pathway of this compound provides a strong rationale for its neuroprotective effects, and further research could focus on modulating this pathway to enhance therapeutic efficacy.
References
Evaluating the Long-Term Outcomes of Repinotan Treatment in Preclinical Stroke Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term outcomes of Repinotan treatment in preclinical studies of ischemic stroke. This compound, a high-affinity 5-HT1A receptor agonist, demonstrated significant neuroprotective effects in various animal models, although it ultimately failed to show efficacy in human clinical trials.[1][2] This guide objectively compares its preclinical performance with other neuroprotective agents—Citicoline, Edaravone, NXY-059, and Memantine—and provides detailed experimental data and methodologies to inform future research in stroke therapeutics.
Comparative Efficacy of Neuroprotective Agents in Preclinical Stroke Models
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound and comparator neuroprotective agents in reducing infarct volume and improving neurological outcomes in animal models of ischemic stroke, primarily the Middle Cerebral Artery Occlusion (MCAO) model in rats.
Table 1: Reduction in Infarct Volume
| Drug | Animal Model | Type of MCAO | Dosage | Administration Time Post-Occlusion | Infarct Volume Reduction (%) | Reference |
| This compound | Rat | Permanent | 3 µg/kg (IV bolus) | Immediate | 73% | [3] |
| Rat | Permanent | 3-10 µg/kg/hr (IV infusion) | Immediate | 65% | [3] | |
| Rat | Permanent | 10 µg/kg/hr (IV infusion) | 5 hours | 43% | [3] | |
| Rat | Transient | 10 µg/kg/hr (IV infusion) | Immediate | 97% | ||
| Rat | Transient | 10 µg/kg/hr (IV infusion) | 5 hours | 81% | ||
| Citicoline | Rat | Embolic | 250 mg/kg (IP, 3 doses) | 10 min, 24h, 48h (post-rtPA) | Significant reduction | |
| Edaravone | Rat | Transient | 3 mg/kg (IV, twice) | 0 and 90 minutes | Significant reduction | |
| NXY-059 | Rat | Permanent | 60 mg/kg/hr (IV infusion) | 5 minutes | 36% (cortical) | |
| Rat | Transient | 10 mg/kg/hr (IV infusion) | 2.25 hours | 59% | ||
| Rat | Permanent | 50 mg/kg/hr (SC infusion) | 4 hours | Significant reduction | ||
| Memantine | Rat | Transient | 10 mg/kg (IP) | 15 minutes | Significant reduction | |
| Rat | Transient | 30 mg/kg (nasogastric) | Post-MCAO | Significant reduction |
Table 2: Improvement in Neurological Outcomes
| Drug | Animal Model | Neurological Score/Test | Dosage | Administration Time Post-Occlusion | Outcome | Reference |
| This compound | Rat | Not specified | Not specified | Not specified | Favorable neuroprotective efficacy | |
| Citicoline | Rat | McGraw Stroke-index scale | Intravenous | Immediately after ischemia-reperfusion | Significant reduction in neurological deficits | |
| Rat | 5-point scale | 40-60 mM (intracerebral) | Pre-MCAO | Significantly smaller neurological deficiency scores | ||
| Edaravone | Rat | Neurological deficit score, Balance beam, Cylinder test, Grip test | 6 mg/kg | Not specified | Significant improvement in sensorimotor function | |
| Rat | Neurological function score | Not specified | Post-intervention | Improved neurological function | ||
| NXY-059 | Rat | Neurological impairment score | 1, 10, 30 mg/kg/hr (IV infusion) | 2.25 hours post-occlusion | Dose-dependent decrease in neurological impairment | |
| Memantine | Rat | Neurological deficit score | 10 mg/kg (IP) | 15 minutes post-MCAO | Reduced severity of neurological deficit | |
| Rat | Neurological score | 30 mg/kg (nasogastric) | Post-MCAO | Significantly better recovery | ||
| Rat | Neurological score | 5 mg/kg (IV) | Post-MCAO | Improvement detected at 72h post-stroke |
Experimental Protocols
The majority of the cited preclinical studies utilized the Middle Cerebral Artery Occlusion (MCAO) model in rats to simulate ischemic stroke.
Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce a focal cerebral ischemia that mimics human stroke.
Animals: Male Sprague-Dawley or Wistar rats were commonly used.
Procedure:
-
Anesthesia: Animals were anesthetized, typically with an inhalational anesthetic like isoflurane or an injectable agent.
-
Surgical Preparation: A midline incision was made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A filament, often a nylon monofilament with a coated tip, was introduced into the ECA stump and advanced up the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Duration:
-
Permanent MCAO (pMCAO): The filament was left in place for the duration of the experiment.
-
Transient MCAO (tMCAO): The filament was withdrawn after a specific period (e.g., 90 or 120 minutes) to allow for reperfusion.
-
-
Confirmation of Occlusion: Successful occlusion was often confirmed by monitoring cerebral blood flow using techniques like laser Doppler flowmetry.
Assessment of Outcomes
-
Infarct Volume Measurement: At the end of the study period (typically 24 to 72 hours post-MCAO), animals were euthanized, and their brains were sectioned. The brain slices were stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white). The infarct volume was then calculated as a percentage of the total brain volume.
-
Neurological Scoring: A variety of neurological scoring systems were used to assess functional deficits. These often involved observing the animal's posture, motor function, and sensory responses. A common example is a multi-point scale evaluating behaviors such as spontaneous circling, contralateral limb flexion, and resistance to lateral push.
Visualizing Mechanisms and Workflows
This compound's Neuroprotective Signaling Pathway
This compound exerts its neuroprotective effects primarily through the activation of the serotonin 1A (5-HT1A) receptor. This initiates a signaling cascade that ultimately reduces neuronal damage.
Experimental Workflow for Preclinical Neuroprotection Studies
The evaluation of a potential neuroprotective agent in a preclinical setting typically follows a standardized workflow to ensure robust and reproducible results.
References
- 1. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist this compound HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy of this compound HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Repinotan's Neuronal Effects: Insights from 5-HT1A Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of Repinotan, a high-affinity and selective 5-HT1A receptor agonist, on different neuronal cell types. While direct comparative studies on this compound's differential effects are limited, this document synthesizes available data on its mechanism of action and draws comparisons from the broader class of 5-HT1A receptor agonists, particularly the well-studied compound 8-OH-DPAT, to infer its likely impact on pyramidal neurons and interneurons.
Introduction to this compound
This compound is a potent neuroprotective agent that has been investigated for its therapeutic potential in conditions such as ischemic stroke.[1][2][3][4][5] Its primary mechanism of action is the selective activation of serotonin 5-HT1A receptors. This activation triggers a cascade of intracellular events that ultimately modulate neuronal excitability.
The neuroprotective effects of this compound are attributed to its ability to induce neuronal hyperpolarization. This is achieved through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and a subsequent decrease in the neuron's resting membrane potential. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus inhibiting neuronal activity and reducing the release of excitatory neurotransmitters like glutamate.
Comparative Effects on Neuronal Subtypes: Pyramidal Neurons vs. Interneurons
In brain regions like the medial prefrontal cortex (mPFC), 5-HT1A receptor agonists have been shown to exert a preferential inhibitory action on GABAergic interneurons. This leads to a disinhibition of the principal excitatory neurons, the pyramidal cells, resulting in an overall increase in their firing rate. Conversely, in the hippocampus, 5-HT1A agonists can directly inhibit pyramidal neurons, although they may act as partial agonists at these postsynaptic receptors.
Based on these findings, it is hypothesized that this compound, as a selective 5-HT1A agonist, would also exhibit cell-type specific effects. The following table summarizes the expected effects based on current knowledge of 5-HT1A receptor pharmacology.
Table 1: Predicted Comparative Effects of this compound on Pyramidal Neurons and Interneurons
| Feature | Pyramidal Neurons (e.g., in Hippocampus) | GABAergic Interneurons (e.g., in mPFC) |
| Primary Effect | Inhibition of firing rate (hyperpolarization) | Stronger inhibition of firing rate (hyperpolarization) |
| Receptor Location | Postsynaptic | Postsynaptic |
| Functional Outcome | Decreased excitatory output | Decreased inhibitory output (disinhibition of target neurons) |
| Evidence Basis | Inferred from studies on 8-OH-DPAT and other 5-HT1A agonists | Direct evidence from studies on 8-OH-DPAT |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for studying its effects on neuronal activity.
Experimental Protocols
The following is a generalized protocol for whole-cell patch-clamp recording to assess the effects of 5-HT1A receptor agonists on neuronal activity. This protocol would be suitable for a comparative study of this compound on different neuronal cell types.
1. Acute Brain Slice Preparation:
-
Animals (e.g., rats or mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus or prefrontal cortex) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Whole-Cell Patch-Clamp Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 30-32°C).
-
Neurons (pyramidal cells or interneurons) are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH). Biocytin (e.g., 0.2%) can be included for post-hoc morphological identification.
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the neuronal membrane, and the membrane is then ruptured to establish the whole-cell configuration.
-
Recordings are performed in current-clamp or voltage-clamp mode using a suitable amplifier and data acquisition software.
3. Drug Application and Data Analysis:
-
After obtaining a stable baseline recording of neuronal activity (e.g., resting membrane potential, input resistance, and spontaneous or evoked firing rate), this compound is bath-applied at known concentrations.
-
Changes in electrophysiological parameters are recorded and quantified.
-
Dose-response curves can be generated to determine the EC50 or IC50 of this compound's effect on firing rate or membrane potential for each cell type.
-
Statistical analysis is performed to compare the effects of this compound between pyramidal neurons and interneurons.
Conclusion and Future Directions
While the precise comparative effects of this compound on different neuronal subtypes remain to be fully elucidated, the existing body of knowledge on 5-HT1A receptor agonists strongly suggests a differential modulation of pyramidal neurons and interneurons. The preferential inhibition of interneurons in certain brain regions could lead to a complex network effect, ultimately influencing the overall excitability of the circuit in a manner that may be beneficial in pathological conditions like stroke.
Future research employing dual-patch recordings from synaptically connected pyramidal-interneuron pairs, combined with the application of this compound, would provide definitive evidence of its differential effects and further clarify its mechanism of action. Such studies are crucial for a comprehensive understanding of this compound's neuroprotective properties and for the development of more targeted therapeutic strategies.
References
- 1. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist this compound HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A 5-HT1A agonist, in the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective efficacy of this compound HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Repinotan's Efficacy in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Repinotan Against Alternative Neuroprotective Strategies
This guide provides a comprehensive meta-analysis of the preclinical efficacy of this compound, a potent 5-HT1A receptor agonist, in animal models of ischemic stroke. It aims to offer an objective comparison with other neuroprotective agents that have been investigated for stroke therapy, supported by available experimental data. This document summarizes quantitative outcomes, details experimental methodologies, and visualizes key biological pathways and workflows to aid in research and drug development decisions.
This compound: A Serotonergic Approach to Neuroprotection
This compound (BAY x 3702) is a high-affinity, selective full agonist of the 5-HT1A serotonin receptor. Its neuroprotective properties have been extensively studied in various preclinical models of stroke, demonstrating a significant reduction in infarct volume and a favorable therapeutic window.[1][2] The primary mechanism of action is believed to be the activation of 5-HT1A receptors, leading to neuronal hyperpolarization and a subsequent reduction in excitotoxic glutamate release, a key driver of neuronal damage in ischemic stroke.[3][4]
Comparative Efficacy of this compound and Alternatives
While direct head-to-head preclinical studies comparing this compound with other neuroprotective agents are limited, this section summarizes the available quantitative data from individual studies to provide a comparative overview. The data is presented for different classes of neuroprotective agents, including NMDA receptor antagonists, calcium channel blockers, and free radical scavengers.
It is crucial to note that the following data is compiled from separate studies, and variations in experimental protocols may influence the outcomes. Therefore, direct comparison of absolute efficacy values should be interpreted with caution.
Table 1: Efficacy of this compound in Preclinical Stroke Models
| Animal Model | Drug Administration | Dosage | Therapeutic Window | Infarct Volume Reduction (%) vs. Control | Reference |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats | Intravenous (IV) bolus | 3 µg/kg | Immediate | 73% | |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats | IV infusion | 3-10 µg/kg/h | Immediate | 65% | |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats | IV infusion | 10 µg/kg/h | 5 hours post-occlusion | 43% | |
| Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats | IV infusion | 10 µg/kg/h | Immediate | 97% | |
| Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats | IV infusion | 10 µg/kg/h | 5 hours post-occlusion | 81% |
Table 2: Efficacy of Alternative Neuroprotective Agents in Preclinical Stroke Models
| Drug Class | Compound | Animal Model | Dosage | Infarct Volume Reduction (%) vs. Control | Reference |
| NMDA Receptor Antagonist | MK-801 (Dizocilpine) | pMCAO in Rats | - | Significant neuroprotective effect (quantitative data not specified) | |
| Selfotel (CGS 19755) | - | - | Neuroprotective in preclinical models | ||
| Calcium Channel Blocker | Nimodipine | Various ischemic models | - | No relevant effects in acute ischemic stroke models | |
| Free Radical Scavenger | Edaravone | MCAO with reperfusion in Rats | 3 mg/kg, IV | ~50% | |
| NXY-059 | tMCAO and pMCAO in Rats | - | Effective in reducing infarct size | ||
| Other | Citicoline | pMCAO in Rats | 500 mg/kg, i.p. | ~30-40% | |
| N-butylphthalide (NBP) | MCAO in Mice | 100 mg/kg, i.p. | Significantly reduced |
Experimental Protocols
Understanding the methodologies behind these findings is critical for their interpretation and for designing future studies. Below are detailed protocols for key experiments cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used experimental procedure to mimic focal cerebral ischemia in rodents.
Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
Heating pad to maintain body temperature (37°C)
-
Surgical microscope
-
Micro-surgical instruments
-
Monofilament nylon suture (e.g., 4-0) with a rounded tip
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it on a heating pad to maintain normothermia. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Carefully dissect the arteries and ligate the CCA proximally and the ECA distally.
-
Filament Insertion: Make a small incision in the CCA and insert the nylon filament. Advance the filament through the ICA until it occludes the origin of the MCA. The length of insertion is typically 18-20 mm from the carotid bifurcation.
-
Occlusion Duration: For transient MCAO (tMCAO), the filament is left in place for a specific duration (e.g., 60 or 90 minutes) before being withdrawn to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place permanently.
-
Wound Closure and Recovery: Close the incision and allow the animal to recover from anesthesia. Provide post-operative care, including analgesia and access to food and water.
Drug Administration Protocol (Example for this compound)
Route of Administration: Intravenous (IV) infusion or bolus injection.
Vehicle: Saline or other appropriate vehicle.
Dosage and Timing:
-
Bolus Injection: A single dose (e.g., 3 µg/kg) administered immediately after the onset of MCAO.
-
Continuous Infusion: A constant infusion (e.g., 3-10 µg/kg/h) initiated at a specific time point relative to the MCAO (e.g., immediately after or with a delay of several hours).
Assessment of Neuroprotective Efficacy
Infarct Volume Measurement:
-
At a predetermined time point (e.g., 24 or 48 hours) after MCAO, the animal is euthanized.
-
The brain is removed and sectioned into coronal slices (typically 2 mm thick).
-
The slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy, viable tissue stains red, while the infarcted (ischemic) tissue remains unstained (white).
-
The area of infarction in each slice is measured using image analysis software, and the total infarct volume is calculated.
Neurological Deficit Scoring:
-
A neurological deficit score is often assigned at various time points to assess functional outcome. A common scoring system is a 5-point scale:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's neuroprotective signaling pathway.
Caption: A typical preclinical stroke experimental workflow.
Conclusion
The preclinical data strongly suggest that this compound is a potent neuroprotective agent with a clinically relevant therapeutic window in animal models of ischemic stroke. Its mechanism of action, centered on the 5-HT1A receptor and the reduction of glutamate-mediated excitotoxicity, offers a distinct therapeutic approach compared to other neuroprotective strategies. While direct comparative efficacy data is scarce, the available evidence indicates that this compound's performance in reducing infarct volume is comparable or potentially superior to that of other agents investigated in similar preclinical models. However, the translation of these promising preclinical findings to clinical efficacy remains a significant challenge, as has been the case for many neuroprotective drug candidates. Future preclinical research should prioritize head-to-head comparisons under standardized experimental conditions to provide a clearer picture of the relative therapeutic potential of different neuroprotective strategies.
References
- 1. Neuroprotective efficacy of this compound HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A 5-HT1A agonist, in the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist this compound HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Dose-Dependent Neuroprotective Effects of Repinotan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent Repinotan with other therapeutic alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound in the context of ischemic stroke and neurodegenerative disease research.
This compound: A Potent 5-HT1A Receptor Agonist with Neuroprotective Properties
This compound (BAY x 3702) is a highly selective and potent full agonist of the serotonin 5-HT1A receptor.[1][2] Preclinical studies have demonstrated its significant neuroprotective effects in various animal models of ischemic stroke and traumatic brain injury.[3] The primary mechanism of action is believed to be the activation of 5-HT1A receptors, which leads to neuronal hyperpolarization and a subsequent reduction in glutamate release, a key mediator of excitotoxic neuronal death.[4][5]
Dose-Dependent Efficacy of this compound in Preclinical Models
Numerous studies have validated the dose-dependent neuroprotective effects of this compound in rodent models of focal cerebral ischemia, primarily through the permanent or transient middle cerebral artery occlusion (pMCAO or tMCAO) models. The primary endpoint in these studies is typically the reduction in infarct volume, as measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Table 1: Dose-Dependent Neuroprotective Effects of this compound in Rodent Stroke Models
| Animal Model | Dosing Regimen | Administration Time | Infarct Volume Reduction (%) | Reference(s) |
| Rat pMCAO | 3 µg/kg (i.v. bolus) | Immediate | 73% | |
| Rat pMCAO | 3 µg/kg/hr (i.v. infusion) | Immediate | 65% | |
| Rat pMCAO | 10 µg/kg/hr (i.v. infusion) | Immediate | 65% | |
| Rat pMCAO | 10 µg/kg/hr (i.v. infusion) | 5 hours post-occlusion | 43% | |
| Rat tMCAO | 10 µg/kg/hr (i.v. infusion) | Immediate | 97% | |
| Rat tMCAO | 10 µg/kg/hr (i.v. infusion) | 5 hours post-occlusion | 81% | |
| Rat Acute Subdural Hematoma | 3 µg/kg/hr (i.v. infusion) | 5 hours post-injury | 54% | |
| Rat Acute Subdural Hematoma | 3 and 10 µg/kg/hr (i.v. infusion) | Immediate | 65% |
Comparison with Alternative Neuroprotective Strategies
While direct head-to-head preclinical studies comparing this compound with other neuroprotective agents are limited in the public domain, we can compare its efficacy with that of other major classes of neuroprotective drugs investigated in similar models.
Table 2: Comparison of this compound with Other Classes of Neuroprotective Agents
| Drug Class | Example Agent | Animal Model | Infarct Volume Reduction (%) | Reference(s) |
| 5-HT1A Agonist | This compound | Rat tMCAO | Up to 97% | |
| NMDA Receptor Antagonist | CNS 1102 | Rat pMCAO | 66% | |
| Free Radical Scavenger | Edaravone | Rat thromboembolic stroke | Significant reduction (quantitative data not specified) | |
| Calcium Channel Blocker | Nimodipine | Various stroke models | Variable, with some studies showing benefit |
It is important to note that direct comparisons of percentage reductions in infarct volume across different studies should be interpreted with caution due to potential variations in experimental protocols, animal strains, and endpoint measurements. However, the data suggests that this compound demonstrates a robust neuroprotective effect in preclinical models.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated by a complex signaling cascade initiated by the activation of the 5-HT1A receptor. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating neuroprotective agents.
References
- 1. Effects of a novel NMDA receptor antagonist on experimental stroke quantitatively assessed by spectral EEG and infarct volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A 5-HT1A agonist, in the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy of this compound HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the neuroprotective properties of the 5-HT1A receptor agonist this compound HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
Safety Operating Guide
Proper Disposal of Repinotan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Repinotan is critical not only for laboratory safety but also for environmental protection. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Key Safety and Hazard Information
This compound (CAS No. 144980-29-0) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed[1]. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects[1]. |
Experimental Protocols: Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of this compound and its containers. This procedure is derived from safety data sheet recommendations to mitigate risks to personnel and the environment.
Personnel Protective Equipment (PPE): Before beginning the disposal process, ensure appropriate PPE is worn, including protective gloves, clothing, and eye/face protection[2].
Step 1: Collect and Contain Spillage In case of any spills, it is crucial to collect the spillage immediately. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.
Step 2: Prepare for Disposal
-
Do not dispose of this compound down the drain or in the general trash without proper treatment, as it is very toxic to aquatic life.
-
Avoid release to the environment.
Step 3: Waste Container Labeling
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name and relevant hazard symbols.
Step 4: Transfer to an Approved Waste Disposal Plant
-
Dispose of the contents and the container to an approved waste disposal plant. This should be done in accordance with local, state, and federal regulations for hazardous waste.
-
Contact your institution's environmental health and safety (EHS) department for specific guidance on approved waste disposal vendors and procedures.
Step 5: Decontaminate and Clean
-
After handling, wash skin thoroughly.
-
Take off contaminated clothing and wash it before reuse.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Handling of Repinotan in a Research Environment
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like Repinotan is paramount to ensure laboratory safety and data integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of this compound, a selective 5-HT1A receptor agonist. Adherence to these guidelines is critical to mitigate risks and maintain a safe research environment.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] The following table summarizes the key hazard information.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Nitrile gloves | Double gloving is recommended, with the outer glove changed immediately if contaminated. Gloves should be changed regularly, at least every hour during handling procedures. |
| Eye Protection | Safety glasses with side shields or goggles | In situations with a risk of splashing, a full-face shield should be worn in addition to safety glasses or goggles. |
| Body Protection | Laboratory coat | A solid-front, long-sleeved lab coat with tight-fitting cuffs is required. For procedures with a higher risk of contamination, a non-permeable gown is recommended. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | For procedures that may generate aerosols or when handling larger quantities, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: Handling and Storage
Engineering Controls: All manipulations of this compound, including weighing, reconstituting, and aliquoting, should be performed in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.
Storage: this compound powder should be stored at -20°C. If in a solvent, it should be stored at -80°C. The storage container must be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated work area within the fume hood is clean and decontaminated. Gather all necessary equipment and PPE.
-
Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Reconstitution: If preparing a solution, slowly add the solvent to the powder to avoid splashing. Gently swirl or vortex to dissolve.
-
Aliquoting: Use appropriate pipettes to dispense the solution into labeled, sealed vials for storage.
-
Decontamination: After handling, decontaminate all surfaces and equipment with a suitable laboratory disinfectant.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then eye protection). Wash hands thoroughly with soap and water.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
Waste Segregation:
-
Contaminated Solids: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for chemical containers.
Disposal Procedure:
-
Collection: Place all this compound waste into the appropriate, labeled hazardous waste containers at the point of generation.
-
Storage: Store hazardous waste containers in a designated, secure satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department.
-
Pickup and Disposal: Follow your institution's procedures for requesting a hazardous waste pickup. The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for incineration.
This compound Signaling Pathway
This compound is a selective agonist for the 5-HT1A receptor, a G protein-coupled receptor (GPCR). Its activation triggers a cascade of intracellular events that are believed to contribute to its neuroprotective effects.
Caption: this compound's activation of the 5-HT1A receptor initiates signaling cascades that inhibit apoptosis.
This procedural guidance is intended to supplement, not replace, institutional safety protocols and professional judgment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
